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  • Product: 1-Ethylcyclobutane-1-carboxylic acid
  • CAS: 150864-94-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Ethylcyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1-Ethylcyclobutane-1-carboxylic acid, a valuable buildi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Ethylcyclobutane-1-carboxylic acid, a valuable building block in modern medicinal chemistry. From its fundamental properties to its synthesis and potential applications, this document serves as an in-depth resource for researchers and professionals in drug discovery and organic synthesis.

Introduction: The Significance of the Cyclobutane Motif in Drug Design

The cyclobutane ring, a four-membered carbocycle, has garnered increasing interest in medicinal chemistry. Its unique, puckered three-dimensional structure offers a distinct advantage over more traditional, planar aromatic rings. By incorporating a cyclobutane moiety, medicinal chemists can improve a variety of pharmacological properties, including metabolic stability, target-binding affinity, and overall oral bioavailability. The constrained nature of the cyclobutane ring can lock a molecule into a more favorable conformation for interacting with its biological target. 1-Ethylcyclobutane-1-carboxylic acid, with its quaternary carbon center, provides a synthetically versatile scaffold for introducing this valuable motif into novel drug candidates. Carboxylic acids themselves are crucial functional groups in pharmaceuticals, often enhancing water solubility and providing a key interaction point with biological targets.[1]

Core Molecular Identity and Physicochemical Properties

CAS Number: 150864-94-1[2]

IUPAC Name: 1-ethylcyclobutane-1-carboxylic acid[3]

Molecular Formula: C₇H₁₂O₂[3]

Molecular Weight: 128.17 g/mol [3]

Physicochemical Data Summary

While specific experimental data for 1-Ethylcyclobutane-1-carboxylic acid is not widely published, the following table summarizes key computed properties and provides context with related compounds.

PropertyValue/InformationSource
Molecular Weight 128.17 g/mol PubChem[3]
XLogP3-AA (Lipophilicity) 1.5PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]
Rotatable Bond Count 2PubChem[3]
Boiling Point Not experimentally determined. For comparison, the related Cyclobutanecarboxylic acid boils at 191.5–193.5 °C.[2]N/A
Melting Point Not experimentally determined.N/A
Solubility Expected to be soluble in common organic solvents like ethers, alcohols, and chlorinated solvents, with limited solubility in water, similar to other small carboxylic acids.[4]N/A

Synthesis and Manufacturing

The synthesis of 1-Ethylcyclobutane-1-carboxylic acid is not explicitly detailed in readily available literature. However, based on established organic chemistry principles and synthetic routes for analogous compounds, a logical and efficient two-step synthesis can be proposed. This process involves the alkylation of a suitable cyclobutane precursor followed by hydrolysis.

Proposed Synthetic Pathway

A common and effective strategy for preparing 1-alkylated carboxylic acids involves the alkylation of an enolate derived from an ester or a nitrile, followed by hydrolysis.[5] In this case, ethyl cyclobutanecarboxylate or ethyl 1-cyanocyclobutanecarboxylate serve as excellent starting materials.

Synthesis_of_1_Ethylcyclobutane_1_carboxylic_acid cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis Start Ethyl Cyclobutanecarboxylate (or Ethyl 1-Cyanocyclobutanecarboxylate) Enolate Enolate Intermediate Start->Enolate Deprotonation Base Strong Base (e.g., LDA) in Anhydrous THF Base->Enolate Alkylated_Intermediate Ethyl 1-Ethylcyclobutanecarboxylate (or Ethyl 1-Cyano-1-ethylcyclobutanecarboxylate) Enolate->Alkylated_Intermediate SN2 Reaction Alkylating_Agent Ethyl Halide (e.g., EtI) Alkylating_Agent->Alkylated_Intermediate Final_Product 1-Ethylcyclobutane- 1-carboxylic Acid Alkylated_Intermediate->Final_Product Hydrolysis Acid or Base Catalyzed Hydrolysis (e.g., HCl or NaOH) Hydrolysis->Final_Product

Caption: Proposed two-step synthesis of 1-Ethylcyclobutane-1-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 1-Ethylcyclobutanecarboxylate

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of diisopropylamine in anhydrous tetrahydrofuran (THF).

  • Enolate Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium is added dropwise to generate lithium diisopropylamide (LDA). After stirring for 30 minutes, a solution of ethyl cyclobutanecarboxylate in anhydrous THF is added dropwise, and the mixture is stirred for an additional hour to ensure complete enolate formation.

  • Alkylation: Ethyl iodide is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by fractional distillation to yield ethyl 1-ethylcyclobutanecarboxylate.

Step 2: Hydrolysis to 1-Ethylcyclobutane-1-carboxylic Acid

  • Reaction Setup: The ethyl 1-ethylcyclobutanecarboxylate obtained from the previous step is dissolved in a mixture of ethanol and water in a round-bottom flask.

  • Hydrolysis: An excess of sodium hydroxide is added, and the mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • Workup and Purification: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of approximately 1-2, resulting in the precipitation of the carboxylic acid. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 1-Ethylcyclobutane-1-carboxylic acid. Further purification can be achieved by recrystallization or distillation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the carboxylic acid proton in the downfield region (typically 10-12 ppm).[6] The ethyl group will exhibit a quartet for the methylene protons and a triplet for the methyl protons. The cyclobutane ring protons will likely appear as complex multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the carboxylic acid around 175-185 ppm. The quaternary carbon of the cyclobutane ring will also be observable, along with signals for the ethyl group and the methylene carbons of the cyclobutane ring.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. A strong C=O stretching absorption will be present around 1700-1725 cm⁻¹.[6] C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak (M⁺) at m/z = 128. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).

Applications in Drug Discovery and Development

Substituted cyclobutane carboxylic acids are valuable scaffolds in the design of novel therapeutics. The rigid cyclobutane core can position substituents in a precise three-dimensional arrangement, leading to enhanced binding to biological targets. The carboxylic acid moiety often serves as a key pharmacophoric element, engaging in hydrogen bonding or ionic interactions within a receptor's active site.

While specific applications of 1-Ethylcyclobutane-1-carboxylic acid are not extensively documented, it can be envisioned as a key intermediate in the synthesis of a variety of bioactive molecules. For example, it could be a precursor for the synthesis of novel enzyme inhibitors, receptor antagonists, or modulators of protein-protein interactions. The ethyl group provides a point of structural diversity that can be explored to optimize potency and selectivity. Patents related to substituted cyclobutane carboxylic acids suggest their potential use in developing treatments for a range of conditions, including viral infections.[7]

Logical Flow for a Characterization Workflow

Characterization_Workflow Sample Synthesized 1-Ethylcyclobutane-1-carboxylic Acid Purity Purity Assessment (e.g., HPLC, GC-MS) Sample->Purity Structure_Confirmation Structural Elucidation Purity->Structure_Confirmation If Pure NMR ¹H and ¹³C NMR Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS IR Infrared Spectroscopy Structure_Confirmation->IR Physicochemical Physicochemical Properties Structure_Confirmation->Physicochemical Final Characterized Compound for Further Application NMR->Final MS->Final IR->Final MP Melting Point Physicochemical->MP Solubility Solubility Studies Physicochemical->Solubility MP->Final Solubility->Final

Caption: A logical workflow for the analytical characterization of synthesized 1-Ethylcyclobutane-1-carboxylic acid.

Safety and Handling

Based on GHS classifications for similar compounds, 1-Ethylcyclobutane-1-carboxylic acid should be handled with care. It is predicted to cause skin irritation and serious eye damage.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

1-Ethylcyclobutane-1-carboxylic acid represents a valuable and versatile building block for medicinal chemists and researchers in drug discovery. Its unique structural features, combining the desirable properties of the cyclobutane ring with the functionality of a carboxylic acid, make it an attractive starting point for the synthesis of novel therapeutic agents. While detailed experimental data is currently limited, the logical synthetic pathways and predictable analytical characteristics outlined in this guide provide a solid foundation for its synthesis, characterization, and application in the development of next-generation pharmaceuticals.

References

  • The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Process for preparing cyclobutane-1,2-dicarboxylic esters. (2000). Google Patents.
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  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Wiley-VCH. Retrieved from [Link]

  • Decarboxylation Reactions. (n.d.). Houben-Weyl. Retrieved from [Link]

  • Substituted cyclobutane carboxylic acid compounds and application thereof. (2015). Google Patents.
  • The Crucial Role of Cyclobutanecarboxylic Acid in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Cyclobutane-carboxylic acid, ethyl ester - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • 1-Ethyl-2-propylcyclobutane-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • ALKYLATION OF CYANOACETIC ESTER. (n.d.). Zenodo. Retrieved from [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (2017). PMC. Retrieved from [Link]

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  • A New Approach to the Cyanoacetic Ester Synthesis. (n.d.). Retrieved from [Link]

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  • 22.7: Alkylation of Enolate Ions. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. (2021). The Journal of Organic Chemistry. Retrieved from [Link]

  • 1-Cyano-2,3-Epithiopropane as the Primary Sinigrin - Hydrolysis Product of Fresh Cabbage. (n.d.). USDA ARS. Retrieved from [Link]

  • "Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei". (n.d.). UND Scholarly Commons. Retrieved from [Link]

  • 1-Cyano-1-hydroxycyclohexane. (n.d.). PubChem. Retrieved from [Link]

  • 1-Bromocyclobutane-1-carboxylic acid ethyl ester. (2023). ChemBK. Retrieved from [Link]

  • The Crucial Role of Cyclobutanecarboxylic Acid in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • cyclobutane low high resolution H-1 proton nmr spectrum. (n.d.). Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]

  • Cyclobutane carboxylic acid, 3-tert-butyl, ethyl ester, cis-. (n.d.). Cheméo. Retrieved from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • 1-Ethylcyclopentane-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to 1-Ethylcyclobutane-1-carboxylic Acid: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-Ethylcyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. We will delve into its molecular structure, outline a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-Ethylcyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. We will delve into its molecular structure, outline a robust synthetic pathway with detailed experimental protocols, and explore its applications, grounded in authoritative scientific principles.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern drug discovery.[1] Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates.[1] The incorporation of a cyclobutane moiety can enhance metabolic stability, improve binding affinity by inducing conformational constraint, and provide novel intellectual property. 1-Ethylcyclobutane-1-carboxylic acid is a key exemplar of this class of compounds, offering a synthetically accessible handle for further chemical elaboration.

Molecular Structure and Physicochemical Properties

1-Ethylcyclobutane-1-carboxylic acid possesses a quaternary carbon center at the 1-position of the cyclobutane ring, substituted with both an ethyl group and a carboxylic acid. This seemingly simple structure has profound implications for its chemical behavior and utility.

Structural Elucidation

The molecular structure of 1-Ethylcyclobutane-1-carboxylic acid is confirmed by its molecular formula, C₇H₁₂O₂, and its IUPAC name.[2] The connectivity can be unequivocally represented by the SMILES string CCC1(CCC1)C(=O)O.[2]

Molecular Structure of 1-Ethylcyclobutane-1-carboxylic Acid

Caption: 2D representation of 1-Ethylcyclobutane-1-carboxylic acid.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), multiplets for the cyclobutane ring protons, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the quaternary cyclobutane carbon, the carboxylic acid carbonyl carbon, the methylene and methyl carbons of the ethyl group, and the methylene carbons of the cyclobutane ring.

  • IR Spectroscopy: The infrared spectrum will be dominated by a broad O-H stretch from the carboxylic acid dimer, a sharp C=O stretch of the carbonyl group, and C-H stretching and bending vibrations for the alkyl portions.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight (128.17 g/mol ), along with characteristic fragmentation patterns such as the loss of the carboxylic acid group and fragmentation of the cyclobutane ring.[2]

Physicochemical Properties

Experimental data on the physical properties of 1-Ethylcyclobutane-1-carboxylic acid are limited. The following table summarizes computed data from reliable sources.[2]

PropertyValueSource
Molecular Weight128.17 g/mol PubChem
XLogP31.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem

Synthesis of 1-Ethylcyclobutane-1-carboxylic Acid: A Step-by-Step Protocol

The synthesis of 1-Ethylcyclobutane-1-carboxylic acid can be efficiently achieved through a multi-step sequence starting from diethyl malonate and 1,3-dibromopropane. This approach is based on well-established and reliable organic transformations.

Synthetic Workflow

Synthesis_Workflow start Diethyl Malonate + 1,3-Dibromopropane step1 Step 1: Cyclization (NaOEt, EtOH) start->step1 intermediate1 Diethyl 1,1-cyclobutanedicarboxylate step1->intermediate1 step2 Step 2: Deprotonation (NaH or LDA) intermediate1->step2 intermediate2 Enolate Intermediate step2->intermediate2 step3 Step 3: Alkylation (Ethyl Iodide) intermediate2->step3 intermediate3 Diethyl 1-ethyl-1,1-cyclobutanedicarboxylate step3->intermediate3 step4 Step 4: Hydrolysis & Decarboxylation (aq. HCl, heat) intermediate3->step4 product 1-Ethylcyclobutane-1-carboxylic acid step4->product

Caption: A four-step synthetic route to 1-Ethylcyclobutane-1-carboxylic acid.

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

This initial step involves a classic malonic ester synthesis to construct the cyclobutane ring.

  • Principle: Diethyl malonate is deprotonated by a strong base to form a nucleophilic enolate, which then undergoes a double alkylation with 1,3-dibromopropane to form the cyclic diester.

  • Protocol:

    • To a solution of sodium ethoxide (2.2 mol) in absolute ethanol, diethyl malonate (2.0 mol) is added dropwise with stirring.

    • The mixture is heated to reflux, and 1,3-dibromopropane (2.0 mol) is added slowly over several hours.

    • The reaction mixture is refluxed for an additional 8-10 hours to ensure complete reaction.

    • After cooling, the precipitated sodium bromide is removed by filtration.

    • The ethanol is removed under reduced pressure, and the residue is distilled to yield diethyl 1,1-cyclobutanedicarboxylate.

Step 2 & 3: Alkylation of Diethyl 1,1-cyclobutanedicarboxylate

The second stage introduces the ethyl group at the C1 position.

  • Principle: The remaining acidic proton on the α-carbon of the diester is removed by a strong, non-nucleophilic base to generate an enolate, which is then alkylated with ethyl iodide in an Sₙ2 reaction.[1]

  • Protocol:

    • A solution of diethyl 1,1-cyclobutanedicarboxylate (1.0 mol) in anhydrous THF is cooled to -78 °C.

    • A solution of lithium diisopropylamide (LDA) (1.1 mol) in THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C.

    • Ethyl iodide (1.2 mol) is added, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude product, diethyl 1-ethyl-1,1-cyclobutanedicarboxylate, is used in the next step without further purification.

Step 4: Hydrolysis and Decarboxylation

The final step is the conversion of the diester to the target carboxylic acid.

  • Principle: The diester is hydrolyzed to the corresponding dicarboxylic acid under acidic conditions.[3] Upon heating, the gem-dicarboxylic acid readily undergoes decarboxylation to yield the final product.

  • Protocol:

    • The crude diethyl 1-ethyl-1,1-cyclobutanedicarboxylate is refluxed in a mixture of concentrated hydrochloric acid and water for 12-18 hours.

    • The reaction mixture is cooled, and the product is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude 1-Ethylcyclobutane-1-carboxylic acid can be further purified by distillation or recrystallization.

Applications in Drug Development

The unique structural features of 1-Ethylcyclobutane-1-carboxylic acid make it an attractive building block for the synthesis of novel therapeutic agents. The cyclobutane ring can act as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, offering a way to modulate a compound's properties while maintaining its biological activity.[1]

The carboxylic acid functionality provides a convenient point of attachment for further synthetic modifications, allowing for its incorporation into larger molecules through amide bond formation or other coupling reactions. The ethyl group provides a lipophilic substituent that can be important for interactions with hydrophobic pockets in target proteins.

Safety and Handling

1-Ethylcyclobutane-1-carboxylic acid is classified as a substance that causes skin irritation, serious eye damage, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-Ethylcyclobutane-1-carboxylic acid is a valuable and versatile building block for medicinal chemistry. Its synthesis, while multi-step, relies on robust and well-understood chemical reactions. The unique conformational constraints and physicochemical properties imparted by the cyclobutane ring will continue to make this and related structures important tools in the design and development of new drugs.

References

  • Organic Syntheses, Coll. Vol. 3, p.213 (1955); Vol. 23, p.16 (1943). [Link]

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  • PubChem Compound Summary for CID 252322, Ethylcyclobutane. [Link]

  • PubChem Compound Summary for CID 21960707, 1-Ethylcyclopropane-1-carboxylic acid. [Link]

  • Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Diethyl 1,1-cyclobutanedicarboxylate. Organic Syntheses Procedure. [Link]

  • Wessjohann, L. A., et al. (2007). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 2(7), 949-960. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]

  • Dong, G., et al. (2015). Ligand-Enabled Meta-C–H Alkylation and Arylation Using A Modified Norbornene. Angewandte Chemie International Edition, 54(48), 14468-14472. [Link]

  • Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate (v2)- Undergraduate Teaching Lab Experiment. YouTube. [Link]

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Exploratory

An In-depth Technical Guide to the Safety and Hazards of 1-Ethylcyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). A...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with established institutional safety protocols and after a thorough, substance-specific risk assessment.

Introduction: Understanding the Compound

1-Ethylcyclobutane-1-carboxylic acid, with the molecular formula C₇H₁₂O₂, is a substituted cycloalkane carboxylic acid.[1] Its structure, featuring a strained four-membered cyclobutane ring and a carboxylic acid functional group, dictates its chemical reactivity and toxicological profile. While specific toxicological data for this compound is limited, a comprehensive understanding of its potential hazards can be extrapolated from its structural motifs—the cyclobutane ring and the carboxylic acid group—and data from closely related analogs. This guide synthesizes available data to provide a robust framework for the safe handling and use of 1-Ethylcyclobutane-1-carboxylic acid in a research and development setting.

The cyclobutane moiety, while generally stable at room temperature, possesses significant ring strain, which can influence its reactivity under certain conditions.[2] The carboxylic acid group is a well-characterized functional group that imparts acidic and corrosive properties to the molecule. It is this combination of a strained ring system and a reactive acidic group that necessitates a cautious and well-informed approach to its handling.

Section 1: Physicochemical Properties and Identification

A foundational aspect of chemical safety is the understanding of a substance's physical and chemical properties. These properties influence its behavior in the laboratory, including its potential for aerosolization, reactivity, and appropriate storage conditions.

PropertyValueSource
IUPAC Name 1-ethylcyclobutane-1-carboxylic acid[1]
CAS Number 150864-94-1[1]
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1]
Appearance Not specified (likely a liquid or low-melting solid)Inferred
Boiling Point Data not available
Melting Point Data not available
Solubility Expected to have moderate solubility in polar solvents[2]

Section 2: Hazard Identification and GHS Classification

Based on notifications to the European Chemicals Agency (ECHA), 1-Ethylcyclobutane-1-carboxylic acid is classified with the following hazards.[1] This classification is consistent with the expected properties of a corrosive organic acid.

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

GHS Pictograms:

GHS Pictograms for 1-Ethylcyclobutane-1-carboxylic acid.

Signal Word: Danger[1]

Primary Routes of Exposure:

  • Inhalation: Vapors or aerosols may cause respiratory tract irritation.[1]

  • Skin Contact: Causes skin irritation, and based on data from analogs, may cause severe burns with prolonged contact.[1][3]

  • Eye Contact: Risk of serious, potentially irreversible eye damage.[1]

  • Ingestion: While specific data is unavailable, analogs are harmful if swallowed.[4]

Section 3: Toxicological Profile and Health Effects

While no specific LD50 or LC50 data is available for 1-Ethylcyclobutane-1-carboxylic acid, data from the closely related cyclobutanecarboxylic acid (LD50 of 1270 mg/kg, mouse) suggests moderate acute toxicity.[3] The primary health concerns are its corrosive and irritant properties.

  • Acute Effects: Immediate and potentially severe irritation or burns to any tissue in contact with the substance. Symptoms of skin contact may include redness, pain, and blistering. Eye contact can lead to severe pain, watering, and potential vision impairment.[3] Inhalation may result in coughing, shortness of breath, and inflammation of the respiratory tract.

  • Chronic Effects: No data is available on the long-term effects of exposure. As with many organic acids, repeated skin contact may lead to dermatitis.

Section 4: Reactivity and Stability

Understanding the chemical stability and reactivity of 1-Ethylcyclobutane-1-carboxylic acid is critical for preventing hazardous reactions in the laboratory.

  • Chemical Stability: The material is expected to be stable under normal ambient and anticipated storage and handling conditions.[5]

  • Hazardous Reactions: As a carboxylic acid, it can react exothermically with bases. Violent reactions may occur with strong oxidizing agents.[5]

  • Incompatible Materials:

    • Strong bases (e.g., sodium hydroxide, potassium carbonate)

    • Strong oxidizing agents (e.g., nitric acid, perchlorates, permanganates)[6]

    • Metals (can generate flammable hydrogen gas)

  • Hazardous Decomposition Products: Thermal decomposition can release irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[6]

Section 5: Safe Handling and Storage Protocols

A systematic approach to handling and storage is essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 1-Ethylcyclobutane-1-carboxylic acid:

  • Eye Protection: Chemical safety goggles are required at a minimum. A face shield should be worn when there is a risk of splashing.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before each use.[8]

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron is recommended.[8] Closed-toe shoes are mandatory.[7]

PPE_Workflow Start Handling 1-Ethylcyclobutane- 1-carboxylic acid Goggles Wear Chemical Safety Goggles Start->Goggles FaceShield Add Face Shield (Splash Risk) Goggles->FaceShield If splash risk Gloves Wear Chemically Resistant Gloves Goggles->Gloves FaceShield->Gloves LabCoat Wear Laboratory Coat Gloves->LabCoat Proceed Proceed with Experiment LabCoat->Proceed

Mandatory PPE workflow for handling the compound.
Engineering Controls
  • All handling of 1-Ethylcyclobutane-1-carboxylic acid that may generate vapors or aerosols should be conducted in a certified chemical fume hood to maintain exposure levels as low as reasonably achievable.[7]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Storage

Proper storage is crucial to prevent accidental contact with incompatible materials.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Store in a dedicated corrosives cabinet.[8]

  • Crucially, segregate from bases and oxidizing agents. [7][8] Organic acids should be stored separately from inorganic acids where possible.[8]

Section 6: Emergency Procedures

Preparedness for accidental exposure or spills is a non-negotiable aspect of laboratory safety.

First-Aid Measures
  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists or develops.[9][10]

  • In Case of Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill Response Protocol
  • Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, dry sand).

  • Neutralize: Cautiously neutralize the spill with a suitable agent, such as sodium bicarbonate, until the effervescence ceases.

  • Clean-Up: Wearing appropriate PPE, collect the absorbed and neutralized material into a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Section 7: Environmental Hazards and Disposal

  • Waste Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Waste must be disposed of as hazardous waste. Do not dispose of down the drain.

Conclusion: A Framework for Proactive Safety

1-Ethylcyclobutane-1-carboxylic acid is a compound that demands respect and careful handling due to its corrosive and irritant properties. While specific toxicological data is sparse, a robust safety protocol can be developed by understanding its chemical nature and the hazards of its constituent functional groups. By adhering to the principles of proactive risk assessment, consistent use of appropriate PPE, and strict adherence to handling and storage protocols, researchers can safely incorporate this compound into their development workflows.

References

  • Carl ROTH GmbH + Co. KG. (2024, March 1). Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21996033, 1-Ethylcyclobutane-1-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 252322, Ethylcyclobutane.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22670946, 1-Ethylcyclopentane-1-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21960707, 1-Ethylcyclopropane-1-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20320726, 2-Ethylcyclobutane-1-carboxylic acid.
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: Cyclobutane-1,1-dicarboxylic acid ethyl ester.
  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals.
  • CymitQuimica. (n.d.). CAS 3721-95-7: Cyclobutanecarboxylic acid.
  • KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from King Abdullah University of Science and Technology.
  • Washington Nanofabrication Facility. (n.d.). Organic Acid Standard Operating Procedure.
  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane.
  • DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses.
  • University of California, Santa Cruz. (n.d.). Corrosive Storage Guidelines. Retrieved from Environmental Health & Safety, UC Santa Cruz.
  • Fisher Scientific. (2024, March 27). SAFETY DATA SHEET: Cyclobutanecarboxylic acid.
  • Georganics. (n.d.). Cyclobutanecarboxylic acid - general description.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Cyclobutane.
  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
  • Ghosez, L., et al. (n.d.). Synthesis and reactivity of compounds with cyclobutane rings(s). 13. A simple, stereoselective, highly versatile synthesis of dichlorovinylcyclopropanecarboxylic acids via 2-chlorocyclobutanones. Journal of the American Chemical Society.

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Foundational

A Technical Guide to the Commercial Availability and Application of 1-Ethylcyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Executive Summary: 1-Ethylcyclobutane-1-carboxylic acid is a specialized chemical building block with significant potential in medicinal chemistry, particul...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: 1-Ethylcyclobutane-1-carboxylic acid is a specialized chemical building block with significant potential in medicinal chemistry, particularly as a scaffold for developing novel therapeutics. Its rigid, three-dimensional structure offers advantages in drug design for optimizing potency, selectivity, and pharmacokinetic properties. However, this guide establishes that the compound is not a widely stocked, off-the-shelf reagent. Its procurement typically requires sourcing from specialized fine chemical suppliers where it is offered on a limited basis or, more commonly, necessitates a custom synthesis approach. A practical alternative for research purposes is the procurement of its corresponding ethyl ester, which has greater commercial availability and can be readily hydrolyzed to the desired carboxylic acid. This guide provides a comprehensive overview of its properties, procurement strategies, a plausible synthetic route, key applications in drug discovery, and essential safety information.

Chemical Identity and Physicochemical Properties

1-Ethylcyclobutane-1-carboxylic acid is a disubstituted cycloalkane carboxylic acid. The quaternary carbon at the 1-position provides a distinct steric and electronic profile, making it a valuable fragment for exploring chemical space in drug discovery programs.

PropertyValueSource(s)
IUPAC Name 1-ethylcyclobutane-1-carboxylic acid[1]
CAS Number 150864-94-1[1]
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1]
SMILES CCC1(CCC1)C(=O)O[1]
InChI Key XLUXAKJPHJEFKL-UHFFFAOYSA-N[1]
Physical Form Liquid
Purity (Typical) 95%

Commercial Availability and Procurement Strategy

Direct sourcing of 1-Ethylcyclobutane-1-carboxylic acid is challenging. It is not listed in the catalogs of most large-scale chemical suppliers. Availability is generally limited to a few specialized vendors who either hold small research quantities or offer custom synthesis services. A more reliable and often more cost-effective procurement route is to acquire the ethyl ester precursor, ethyl 1-ethylcyclobutane-1-carboxylate (CAS: 783305-70-4) , and perform the final hydrolysis step in-house.

Table of Potential Suppliers (Including Precursors and Isomers):

CompoundCAS NumberPotential Supplier(s)Typical Availability
1-Ethylcyclobutane-1-carboxylic acid150864-94-1Enamine (via Sigma-Aldrich), ChemsigmaLimited stock (mg scale) or made-to-order[2]
Ethyl 1-ethylcyclobutane-1-carboxylate783305-70-4AChemBlock, CP Lab SafetyResearch quantities (gram scale) in stock[3][4]
3-Ethylcyclobutane-1-carboxylic acid66016-16-8ChemScene, BiosynthMade-to-order / Reference Standard[5][6]
Recommended Procurement Workflow

Given the sourcing complexities, a structured approach is recommended. The following workflow outlines the decision-making process for a researcher requiring this molecule.

G cluster_procurement Procurement Workflow for 1-Ethylcyclobutane-1-carboxylic Acid start Identify Need for 1-Ethylcyclobutane-1-carboxylic Acid search_acid Search Catalogs for CAS 150864-94-1 start->search_acid is_available Available in Required Quantity & Purity? search_acid->is_available purchase_acid Purchase Acid Directly is_available->purchase_acid  Yes search_ester Search Catalogs for Ethyl Ester (CAS 783305-70-4) is_available->search_ester No end_product Product Obtained purchase_acid->end_product is_ester_available Ester Available? search_ester->is_ester_available purchase_ester Purchase Ethyl Ester is_ester_available->purchase_ester  Yes custom_synth Request Quotes for Custom Synthesis is_ester_available->custom_synth No hydrolyze Perform In-house Hydrolysis purchase_ester->hydrolyze hydrolyze->end_product evaluate_quotes Evaluate Cost, Timeline, and Supplier Reliability custom_synth->evaluate_quotes commission_synth Commission Synthesis evaluate_quotes->commission_synth commission_synth->end_product

Caption: Procurement decision workflow for obtaining the target acid.

Synthesis and Manufacturing

As direct synthesis protocols for 1-Ethylcyclobutane-1-carboxylic acid are not readily found in peer-reviewed literature, a plausible synthesis can be designed based on well-established methods for creating similar structures, such as 1,1-cyclobutanedicarboxylic acid.[7] The most logical approach involves a malonic ester synthesis to construct the cyclobutane ring, followed by alkylation and subsequent hydrolysis/decarboxylation.

Proposed Synthetic Pathway

The synthesis can be envisioned starting from diethyl malonate. The acidic central carbon is first deprotonated and alkylated with an ethyl group. A second deprotonation followed by reaction with 1,3-dibromopropane forms the cyclobutane ring. Finally, saponification of the esters followed by acidification and decarboxylation would yield the target product. A more direct route, if starting from the commercially available ethyl ester, is simple hydrolysis.

G cluster_synthesis Proposed Synthesis of 1-Ethylcyclobutane-1-carboxylic Acid ester Ethyl 1-ethylcyclobutane-1-carboxylate (Commercially Available) acid 1-Ethylcyclobutane-1-carboxylic Acid (Target Molecule) ester->acid reagents_hydrolysis 1. NaOH, EtOH/H₂O, Δ 2. H₃O⁺ reagents_hydrolysis->ester

Caption: Direct synthesis via hydrolysis of the commercial ester.

Experimental Protocol: Hydrolysis of Ethyl 1-ethylcyclobutane-1-carboxylate

This protocol describes the conversion of the more accessible ethyl ester to the target carboxylic acid.

  • Saponification:

    • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 1-ethylcyclobutane-1-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

    • Add sodium hydroxide (NaOH, 1.5-2.0 eq) pellets or a concentrated aqueous solution.

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester is fully consumed. The rationale for using excess NaOH is to ensure the complete and irreversible hydrolysis of the ester to its carboxylate salt.

  • Work-up and Acidification:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to a pH of ~1-2 using a strong acid, such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This protonates the sodium carboxylate salt, precipitating the less water-soluble carboxylic acid.

  • Isolation and Purification:

    • Extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1-Ethylcyclobutane-1-carboxylic acid.

    • If necessary, purify the product further by vacuum distillation or column chromatography.

Applications in Research and Drug Development

The cyclobutane motif is increasingly utilized in medicinal chemistry to impart favorable drug-like properties.[8] Its rigid, puckered three-dimensional structure provides a defined exit vector for substituents, which can be critical for precise interactions with biological targets.

Key Advantages of the Cyclobutane Scaffold:

  • Conformational Rigidity: Locks substituents into specific spatial orientations, reducing the entropic penalty of binding to a target protein.[8]

  • Metabolic Stability: The strained carbocyclic ring can be more resistant to metabolic degradation compared to more flexible alkyl chains or other ring systems.[8][9]

  • Novel Chemical Space: Provides an escape from "flatland" (over-reliance on aromatic rings) and serves as a non-classical bioisostere for larger groups like phenyl or tert-butyl moieties.[8]

  • Improved Physicochemical Properties: Can enhance solubility and other ADME (absorption, distribution, metabolism, and excretion) properties.[10]

Primary Application: GPR120 Modulation

A significant and highly relevant application for cyclobutane carboxylic acids is in the modulation of G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[11] GPR120 is a receptor for long-chain fatty acids and is a therapeutic target for metabolic diseases.[12]

  • Mechanism of Action: GPR120 activation in enteroendocrine cells of the gut stimulates the secretion of glucagon-like peptide-1 (GLP-1).[13] GLP-1, in turn, enhances insulin secretion, suppresses glucagon release, and promotes satiety, making GPR120 agonists promising candidates for the treatment of type 2 diabetes and obesity.[13][14]

  • Anti-Inflammatory Effects: GPR120 also mediates potent anti-inflammatory effects in macrophages, which is beneficial as chronic low-grade inflammation is a key driver of insulin resistance.[15]

The 1-ethylcyclobutane-1-carboxylic acid structure serves as a key pharmacophore that can mimic the endogenous fatty acid ligands of GPR120, while the cyclobutane unit provides a rigid scaffold for further chemical elaboration to optimize potency and selectivity.[11]

G cluster_gpr120 GPR120 Signaling in GLP-1 Secretion ligand Cyclobutane Carboxylic Acid Agonist receptor GPR120 Receptor (in L-Cell) ligand->receptor pathway Intracellular Signaling Cascade (e.g., Gq/11, Ca²⁺) receptor->pathway glp1 GLP-1 Secretion pathway->glp1 effects Therapeutic Effects: • Insulin Secretion ↑ • Appetite ↓ • Anti-inflammatory glp1->effects

Caption: Role of GPR120 agonists in stimulating therapeutic pathways.

Safety and Handling

According to the Globally Harmonized System (GHS) classification provided by the European Chemicals Agency (ECHA), 1-Ethylcyclobutane-1-carboxylic acid presents several hazards.[1]

Hazard ClassCodeStatement
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye DamageH318Causes serious eye damage
STOT - Single ExposureH335May cause respiratory irritation

Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

1-Ethylcyclobutane-1-carboxylic acid is a valuable, albeit commercially scarce, building block for modern drug discovery. Its utility is particularly evident in the development of GPR120 modulators for metabolic diseases. Researchers aiming to incorporate this moiety into their programs must adopt a strategic approach to procurement, with the hydrolysis of its more accessible ethyl ester being the most practical route. The synthesis and application principles outlined in this guide provide a foundational framework for professionals working at the forefront of pharmaceutical research.

References

  • PubChem. (n.d.). 1-Ethylcyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • CP Lab Safety. (n.d.). ethyl 1-ethylcyclobutane-1-carboxylate, min 97%, 1 gram. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]

  • de Goñi-Gragera, J., et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wessjohann, L. A., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Retrieved from [Link]

  • Shi, Y., et al. (2018). Cyclobutane Containing Carboxylic Acid GPR120 Modulators. U.S. Patent 10,023,519 B2. Retrieved from [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Retrieved from [Link]

  • ResearchGate. (2021). Bioactive cyclobutane-containing alkaloids. Retrieved from [Link]

  • Mierzejewska, K., et al. (2022). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]

  • Chemsigma. (n.d.). 1-ethyl-Cyclobutanecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (1943). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Carboxylic acid-head GPR120 agonists. Retrieved from [Link]

  • Google Patents. (1944). Alkylated cyclobutane carboxylic acid products and process for producing them.
  • Im, D.-S. (2021). Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science. Biomolecules & Therapeutics. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Transannular C–H Arylation of α-Ethylcyclobutane Carboxylic Acid

Foreword: Embracing Complexity in Molecular Editing The selective functionalization of C–H bonds, once a formidable challenge in organic synthesis, has emerged as a powerful tool for molecular editing. Among these transf...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Embracing Complexity in Molecular Editing

The selective functionalization of C–H bonds, once a formidable challenge in organic synthesis, has emerged as a powerful tool for molecular editing. Among these transformations, the transannular C–H arylation of cycloalkanes stands out for its ability to forge complex, three-dimensional structures from simple precursors. This guide delves into the intricacies of a particularly noteworthy example: the palladium-catalyzed transannular γ-C–H arylation of α-ethylcyclobutane carboxylic acid. This reaction is a testament to the remarkable progress in catalyst and ligand design, enabling the selective activation of a seemingly unreactive C–H bond in a strained ring system. For researchers, scientists, and drug development professionals, mastering this methodology opens new avenues for the synthesis of novel chemical entities with potential therapeutic applications.

Scientific Principles and Mechanistic Insights

The transannular C–H arylation of cycloalkane carboxylic acids is a directed C–H activation reaction.[1][2] The carboxylic acid moiety serves as an endogenous directing group, coordinating to the palladium catalyst and bringing it into proximity with specific C–H bonds within the cycloalkane ring.[3][4][5] This directed approach is crucial for achieving regioselectivity in a molecule with multiple C–H bonds.[5]

The Challenge of Cyclobutane C–H Arylation

The γ-C–H functionalization of cycloalkanes presents a significant hurdle due to the strain encountered in the formation of the transannular palladacycle intermediate.[1] This challenge is particularly acute in the case of cyclobutanes, where the ring's rigidity disfavors the necessary geometry for C–H activation.[1][6] Initial attempts to apply reaction conditions developed for larger cyclopentane systems to α-ethylcyclobutane carboxylic acid resulted in the formation of the undesired β-arylated product, highlighting the unique reactivity of the four-membered ring.[1]

The Ligand's Crucial Role in Overcoming Selectivity Challenges

The breakthrough in achieving the desired γ-arylation of α-ethylcyclobutane carboxylic acid came from the strategic use of a specific ligand system.[1][6] A combination of a sulfonamide-pyridone ligand (L3) and a monodentate pyridone ligand (L4) was found to be essential for overriding the inherent preference for β-C–H activation.[1][6] This dual-ligand system is proposed to operate through a double C–H activation pathway, a sophisticated mechanism that underscores the importance of ligand design in modern catalysis.[6]

Proposed Catalytic Cycle

The catalytic cycle for the transannular C–H arylation of α-ethylcyclobutane carboxylic acid is a multi-step process initiated by the coordination of the carboxylic acid to the palladium catalyst. This is followed by a ligand-assisted C–H activation to form a palladacycle intermediate. Subsequent oxidative addition of the aryl halide, followed by reductive elimination, forges the new C-C bond and regenerates the active palladium catalyst. The unique role of the L3 and L4 ligand combination is believed to be critical in facilitating the challenging γ-C–H activation and ensuring high selectivity.[1][6]

Diagram: Proposed Catalytic Cycle

Catalytic Cycle cluster_cycle Catalytic Cycle Pd_catalyst Pd(II) Catalyst Coordination Coordination with Substrate Pd_catalyst->Coordination α-ethylcyclobutane carboxylic acid C-H_Activation γ-C-H Activation (L3/L4 assisted) Coordination->C-H_Activation Palladacycle Palladacycle Intermediate C-H_Activation->Palladacycle Oxidative_Addition Oxidative Addition of Ar-I Palladacycle->Oxidative_Addition Pd_IV_intermediate Pd(IV) Intermediate Oxidative_Addition->Pd_IV_intermediate Reductive_Elimination Reductive Elimination Pd_IV_intermediate->Reductive_Elimination Forms C-Ar bond Product_Release Product Release Reductive_Elimination->Product_Release Product_Release->Pd_catalyst Regenerates Catalyst

Caption: Proposed catalytic cycle for the palladium-catalyzed transannular γ-C–H arylation.

Experimental Protocols

The following protocols are based on established and validated procedures for the transannular C–H arylation of α-ethylcyclobutane carboxylic acid.[1] Adherence to these guidelines is critical for achieving optimal results and ensuring reproducibility.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
α-Ethylcyclobutane carboxylic acid≥98%Commercially available
Palladium(II) acetate (Pd(OAc)₂)99.9%Strem, Sigma-Aldrich
Ligand L3 (Sulfonamide-pyridone)Custom synthesisSee reference for synthesis
Ligand L4 (Monodentate pyridone)Custom synthesisSee reference for synthesis
Copper(II) acetate (Cu(OAc)₂)≥98%Sigma-Aldrich, AcrosUsed as an oxidant.
Aryl Iodide (ArI)VariousCommercially availableSubstrate scope can be explored.
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)≥99%Oakwood, Sigma-AldrichAnhydrous grade recommended.
Reaction Setup and Procedure

Note: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

  • Vessel Preparation: To a flame-dried 4 mL screw-cap vial equipped with a magnetic stir bar, add α-ethylcyclobutane carboxylic acid (0.1 mmol, 1.0 equiv).

  • Reagent Addition: In the following order, add palladium(II) acetate (10 mol%), ligand L3 (8 mol%), ligand L4 (4 mol%), and copper(II) acetate (2.0 equiv.).

  • Arene Addition: Add the desired arene coupling partner (1.0 mmol, 10 equiv.).

  • Solvent Addition: Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (400 μL).

  • Reaction Sealing and Incubation: Seal the vial tightly with a Teflon-lined cap and place it in a preheated heating block at 100 °C.

  • Catalyst Re-addition: After 2.5 days, briefly remove the vial from the heating block, allow it to cool slightly, and then add an additional 5 mol% of palladium(II) acetate. Reseal the vial and return it to the 100 °C heating block.

  • Reaction Monitoring and Work-up: The reaction is typically complete after 5 days. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired γ-arylated product.

Diagram: Experimental Workflow

Experimental Workflow Start Start Vessel_Prep Prepare flame-dried vial under inert atmosphere Start->Vessel_Prep Add_Solids Add α-ethylcyclobutane carboxylic acid, Pd(OAc)₂, Ligands L3 & L4, Cu(OAc)₂ Vessel_Prep->Add_Solids Add_Arene Add arene Add_Solids->Add_Arene Add_Solvent Add HFIP Add_Arene->Add_Solvent Seal_Heat Seal vial and heat at 100 °C Add_Solvent->Seal_Heat Catalyst_Boost After 2.5 days, add more Pd(OAc)₂ Seal_Heat->Catalyst_Boost Continue_Heating Continue heating for a total of 5 days Catalyst_Boost->Continue_Heating Workup Cool, dilute, filter, and concentrate Continue_Heating->Workup Purification Purify by flash chromatography Workup->Purification End Obtain pure product Purification->End

Caption: Step-by-step experimental workflow for the transannular C–H arylation.

Data and Expected Outcomes

The yield of the transannular γ-arylation of α-ethylcyclobutane carboxylic acid is influenced by the electronic properties of the aryl iodide coupling partner.

EntryArene PartnerIsolated Yield (%)
1Benzene55
2Toluene62
3Anisole68
4Fluorobenzene45
5Chlorobenzene41

Data adapted from reference[1].

Troubleshooting and Expert Recommendations

  • Low Yields: Ensure all reagents are of high purity and the reaction is performed under strictly anhydrous and anaerobic conditions. The re-addition of the palladium catalyst is crucial for driving the reaction to completion.

  • Formation of β-Arylated Byproduct: The ratio of γ- to β-arylation is highly dependent on the ligand system. Ensure the correct ligands (L3 and L4) are used in the specified ratios. If β-arylation persists, re-evaluate the purity of the ligands.

  • Reaction Stalls: Incomplete conversion may be due to catalyst decomposition. The second addition of Pd(OAc)₂ is designed to mitigate this. Ensure the reaction temperature is maintained at 100 °C.

Applications in Drug Discovery and Development

The ability to selectively introduce aryl groups into saturated carbocycles is of significant interest in medicinal chemistry.[1][7] Cyclic structures are prevalent in pharmaceuticals as they offer a degree of conformational rigidity that can enhance binding affinity and selectivity for biological targets.[1] The transannular C–H arylation of cyclobutanes provides a direct route to novel, three-dimensionally complex scaffolds that would be challenging to access through traditional synthetic methods.[1][2][7] This methodology can be applied to the late-stage functionalization of complex molecules, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[7] The products of this reaction, γ-arylated cyclobutane carboxylic acids, are valuable building blocks for the synthesis of biologically active compounds, including potential inhibitors of enzymes such as aldo-keto reductases and histone deacetylases.[1]

References

  • D. R. W. Abeykoon, et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Nature Chemistry. [Link]

  • J. J. Topczewski, et al. (2016). Palladium-Catalysed Transannular C−H Functionalization of Alicyclic Amines. Nature. [Link]

  • J. Rodrigalvarez, et al. (2022). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society. [Link]

  • J. Rodrigalvarez, et al. (2022). Pd(II)-catalyzed enantioselective C(sp3)–H arylation of cyclopropanes and cyclobutanes guided by tertiary alkylamines. ChemRxiv. [Link]

  • D. R. W. Abeykoon, et al. (2023). Transannular C–H functionalization of cycloalkane carboxylic acids. Request PDF. [Link]

  • M. S. Sanford, et al. (2023). Transannular Functionalization Of Multiple C(sp3)-H Bonds Of Tropane Via An Alkene-Bridged Palladium(I) Dimer. Scholars' Mine. [Link]

  • P. J. Cabrera, et al. (2019). Model Complexes for the Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. Organometallics. [Link]

  • Axial. (2024). Transannular C–H functionalization of cycloalkane carboxylic acids. Substack. [Link]

  • J. A. Tunge, et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • M. Lautens, et al. (2007). Palladium-Catalyzed Arylation of tert-Cyclobutanols with Aryl Bromide via C−C Bond Cleavage: New Approach for the γ-Arylated Ketones. Journal of the American Chemical Society. [Link]

  • M. Catellani, et al. (2007). High-Yielding Palladium-Catalyzed Intramolecular Alkane Arylation: Reaction Development and Mechanistic Studies. Journal of the American Chemical Society. [Link]

  • H. M. L. Davies, et al. (2020). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. Angewandte Chemie International Edition. [Link]

  • J. A. Tunge, et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC. [Link]

  • J. Yamaguchi, et al. (2015). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science. [Link]

  • M. J. Gaunt, et al. (2022). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society. [Link]

  • M. J. Gaunt, et al. (2022). (PDF) Pd(II)-Catalyzed Enantioselective C(sp 3 )–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. ResearchGate. [Link]

Sources

Application

Introduction: The Strategic Value of the Cyclobutane Motif and Palladium Catalysis

An In-Depth Technical Guide to Palladium-Catalyzed Reactions of 1-Ethylcyclobutane-1-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals The cyclobutane ring, once considered a synthetic curio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Palladium-Catalyzed Reactions of 1-Ethylcyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane ring, once considered a synthetic curiosity, is now a highly sought-after motif in medicinal chemistry. Its unique three-dimensional, puckered structure and distinct stereochemical properties offer a powerful tool for drug designers to optimize potency, selectivity, and pharmacokinetic profiles.[1] Cyclobutanes can serve as bioisosteres for larger rings or unsaturated groups, improve metabolic stability, and provide novel vectors for pharmacophoric groups, moving beyond the flat landscapes of traditional aromatic scaffolds.[1]

1-Ethylcyclobutane-1-carboxylic acid is an exemplary building block within this class. The quaternary center provides a point of steric complexity, while the carboxylic acid functionality serves as a versatile chemical handle. However, unlocking the full potential of this substrate requires precise and efficient methods for its elaboration. Palladium-catalyzed reactions have become indispensable tools for this purpose, offering unparalleled efficiency in forming carbon-carbon and carbon-heteroatom bonds under mild conditions.[2]

This guide provides an in-depth exploration of key palladium-catalyzed transformations applicable to 1-Ethylcyclobutane-1-carboxylic acid. We will move beyond simple procedural descriptions to dissect the underlying mechanistic principles, offering field-proven insights into experimental design and optimization. The protocols described herein are designed to be self-validating, with explanations for each step to empower researchers to troubleshoot and adapt these methods for their specific synthetic challenges.

Part 1: Transannular C(sp³)–H Arylation via Native Directing Group Strategy

One of the most powerful modern synthetic strategies is the direct functionalization of C–H bonds. For substrates like 1-Ethylcyclobutane-1-carboxylic acid, the "native" carboxylic acid group can act as an effective directing group, enabling site-selective activation of otherwise inert C(sp³)–H bonds. This approach avoids the need for installing and removing external directing groups, significantly improving step-economy.[3] Research has demonstrated that palladium catalysis can achieve a challenging transannular γ-arylation on the cyclobutane ring, overriding the potentially more favorable β-C–H activation.[4]

Mechanistic Principles: The Carboxylate-Assisted Palladacycle

The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle, where the carboxylic acid is crucial for both bringing the catalyst to the desired C-H bond and facilitating its cleavage.

  • Ligand Exchange & Coordination: The substrate's carboxylate displaces an initial ligand (e.g., acetate) on the Pd(II) catalyst. The bidentate nature of the carboxylate forms a stable five-membered palladacycle intermediate.

  • C–H Activation: This is the selectivity-determining step. The palladium center, guided by the carboxylate, is positioned in proximity to the γ-C–H bonds of the cyclobutane ring. A concerted metalation-deprotonation (CMD) pathway is often invoked, where the C–H bond is cleaved to form a new, more stable palladacycle and release a proton. The choice of ligand is critical here to favor the desired transannular activation.[4][5]

  • Oxidative Addition: The arylating agent (often an aryl iodide or an arene via a second C-H activation) undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.

  • Reductive Elimination: The newly formed aryl and alkyl groups on the Pd(IV) center couple, forming the C-C bond and regenerating a Pd(II) species.

  • Catalyst Regeneration: The active Pd(II) catalyst is regenerated by an oxidant (e.g., Cu(OAc)₂, AgOAc), which reoxidizes any Pd(0) that may form through side reactions, completing the catalytic cycle.

G cluster_cycle Pd(II)/Pd(IV) Catalytic Cycle Pd_II_cat Pd(II)L x Coord_Complex Substrate Coordination (Palladacycle A) Pd_II_cat->Coord_Complex + Substrate - L Oxidant_out Reduced Oxidant Pd_II_cat->Oxidant_out CH_Activated γ-C–H Activation (Palladacycle B) Coord_Complex->CH_Activated CMD - HL Pd_IV Oxidative Addition (Pd(IV) Intermediate) CH_Activated->Pd_IV + Ar-X Product_Complex Reductive Elimination Pd_IV->Product_Complex C(sp³)–C(sp²) bond formation Product_Complex->Pd_II_cat + Product Product γ-Arylated Product Product_Complex->Product Substrate 1-Ethylcyclobutane- 1-carboxylic Acid Substrate->Coord_Complex Arene Arene Coupling Partner (e.g., Benzene) Arene->Pd_IV Oxidant_in Oxidant (e.g., Cu(OAc)₂) Oxidant_in->Pd_II_cat Catalyst Regeneration

Caption: Catalytic cycle for carboxylate-directed C(sp³)–H arylation.

Application Note: Selective γ-Arylation of 1-Ethylcyclobutane-1-carboxylic Acid

This protocol details the direct coupling of C(sp³)–H bonds at the γ-position of the cyclobutane ring with an arene coupling partner.[4] The method leverages a dual-ligand system to override the inherent reactivity of β-C–H bonds.

Expert Insights: The choice of oxidant is critical; while silver salts are common, copper(II) acetate was found to be optimal for this specific transformation with α-quaternary acids.[4] The solvent, hexafluoroisopropanol (HFIP), is key for promoting C-H activation by stabilizing the cationic intermediates. The reaction is sensitive to air and moisture, requiring an inert atmosphere. The slow addition of the catalyst over time can be necessary to maintain its active concentration.[4]

Parameter Description Justification
Selectivity γ-arylation over β-arylationThe dual ligand system (L3 and L4 in the cited work) sterically and electronically favors the formation of the 6-membered palladacycle required for γ-activation over the 5-membered palladacycle for β-activation.[4]
Substrate Scope Tolerates various α-substituents and electronically diverse arenes.The reaction is robust, though electron-deficient arenes may result in lower yields.[4]
Limitations Requires high temperatures and long reaction times. Can have modest selectivity between meta- and para-positions on the arene partner.These are inherent challenges of C-H activation chemistry, reflecting the high energy barrier for C-H bond cleavage.[4]
Protocol: Palladium-Catalyzed γ-C–H Arylation

Disclaimer: This protocol is adapted from literature and should be performed by trained personnel using appropriate safety precautions.[4]

Reagents and Materials:

ReagentCAS NumberMol. Wt.Amount (mmol)
1-Ethylcyclobutane-1-carboxylic acid10195-82-1128.170.1
Arene (e.g., Benzene)71-43-278.111.0 (10 equiv.)
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.01 (10 mol%)
Ligand L3N/AVaries0.008 (8 mol%)
Ligand L4N/AVaries0.004 (4 mol%)
Copper(II) Acetate (Cu(OAc)₂)142-71-2181.630.2 (2.0 equiv.)
Hexafluoroisopropanol (HFIP)920-66-1168.04400 µL

*Note: Ligands L3 and L4 are specialized phosphine and pyridine-type ligands, respectively, as described in the source literature.[4] Commercially available ligands with similar properties may be substituted during optimization.

Step-by-Step Procedure:

  • To a 4 mL screw-cap vial equipped with a magnetic stir bar, add 1-Ethylcyclobutane-1-carboxylic acid (0.1 mmol), Cu(OAc)₂ (0.2 mmol), Ligand L3 (0.008 mmol), and Ligand L4 (0.004 mmol).

  • Seal the vial with a cap containing a PTFE septum.

  • Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen) three times.

  • Using a microsyringe, add the arene (1.0 mmol) and HFIP (400 µL).

  • In a separate vial, prepare a stock solution of Pd(OAc)₂ in HFIP.

  • Add 10 mol% of the Pd(OAc)₂ catalyst to the reaction mixture.

  • Place the sealed vial in a preheated heating block at 100 °C and stir for 5 days. Note: The original protocol adds an additional 5 mol% of catalyst after 2.5 days to maintain catalytic activity.[4]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired γ-arylated product.

Caption: Experimental workflow for γ-C–H arylation.

Part 2: Decarboxylative Cross-Coupling Reactions

Decarboxylative couplings represent a powerful alternative strategy where the carboxylic acid itself is not a directing group, but a reactive partner.[6] In these reactions, the entire carboxyl group is extruded as CO₂, and the resulting cyclobutyl fragment is coupled to another molecule, typically an aryl or vinyl halide.[7][8] This method transforms an inexpensive and stable carboxylic acid into a nucleophilic partner, avoiding the preparation of sensitive organometallic reagents.[9]

Mechanistic Principles: In Situ Generation of a Cyclobutyl Nucleophile

While several variations exist, a common mechanism for Pd-catalyzed decarboxylative coupling, often co-catalyzed by copper or silver, involves the following key steps:[8][10]

  • Salt Formation: The carboxylic acid reacts with a base to form a carboxylate salt.

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition into the C-X bond of the coupling partner (e.g., an aryl halide) to form an Ar-Pd(II)-X complex.

  • Decarboxylation/Transmetalation: This is the crucial step. The carboxylate coordinates to the co-catalyst (e.g., Cu(I) or Ag(I)). Thermal decarboxylation occurs, generating a cyclobutyl-copper or cyclobutyl-silver species and CO₂. This organometallic intermediate then transmetalates its cyclobutyl group to the Ar-Pd(II)-X complex, displacing the halide and forming a Cyclobutyl-Pd(II)-Ar species.

  • Reductive Elimination: The Cyclobutyl-Pd(II)-Ar complex undergoes reductive elimination to form the desired cyclobutyl-aryl product and regenerate the Pd(0) catalyst.

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Co-Catalyst Cycle Pd0 Pd(0)L n PdII_A Ar-Pd(II)-X Pd0->PdII_A Oxidative Addition (+ Ar-X) PdII_B Ar-Pd(II)-R PdII_A->PdII_B Transmetalation (- M-X) PdII_B->Pd0 Reductive Elimination (+ Ar-R) Product Coupled Product (Ar-R) PdII_B->Product Metal_I M(I) Metal_Carboxylate R-COO-M Metal_I->Metal_Carboxylate + R-COO⁻ Metal_Alkyl R-M Metal_Carboxylate->Metal_Alkyl Decarboxylation (- CO₂) CO2 CO₂ Metal_Carboxylate->CO2 Metal_Alkyl->PdII_A Metal_Alkyl->Metal_I To Pd Cycle ArX Aryl Halide (Ar-X) ArX->PdII_A RCOOH Carboxylic Acid (R-COOH) RCOOH->Metal_Carboxylate

Caption: General mechanism for co-catalyzed decarboxylative cross-coupling.

Application Note: Arylation of 1-Ethylcyclobutane-1-carboxylic Acid via Decarboxylation

This representative protocol outlines the coupling of 1-Ethylcyclobutane-1-carboxylic acid with an aryl bromide. The conditions are adapted from general procedures for the decarboxylative coupling of aliphatic carboxylic acids.

Expert Insights: The choice of co-catalyst and ligand is paramount. Silver salts are often used as both the oxidant and to facilitate decarboxylation. The base is crucial for forming the carboxylate salt but should not be overly nucleophilic to avoid side reactions. High temperatures are typically required to induce decarboxylation. A key challenge is preventing proto-decarboxylation, where the organometallic intermediate is protonated by a stray acid source before it can transmetalate to palladium. Anhydrous conditions are therefore essential.

Parameter Description Justification
Reaction Type Decarboxylative Cross-CouplingUtilizes the carboxylic acid as an organometallic precursor, extruding CO₂ to form a new C-C bond.[6]
Key Reagents Pd catalyst, co-catalyst (Ag₂CO₃), Ligand, BaseThe synergistic action of these components is required for the full catalytic cycle to operate efficiently.[11]
Solvent High-boiling, aprotic (e.g., Dioxane, Toluene)Necessary to reach the high temperatures required for decarboxylation while remaining inert.
Protocol: Representative Decarboxylative Arylation

Disclaimer: This is a representative protocol adapted from general methods. Optimization for 1-Ethylcyclobutane-1-carboxylic acid is likely required.

Reagents and Materials:

ReagentCAS NumberMol. Wt.Amount (mmol)
1-Ethylcyclobutane-1-carboxylic acid10195-82-1128.170.5
Aryl Bromide (e.g., 4-Bromoanisole)104-92-7187.040.55 (1.1 equiv.)
Pd(OAc)₂3375-31-3224.500.025 (5 mol%)
XPhos564483-18-7476.620.05 (10 mol%)
K₂CO₃ (Potassium Carbonate)584-08-7138.211.0 (2.0 equiv.)
Ag₂CO₃ (Silver Carbonate)534-16-7275.750.5 (1.0 equiv.)
1,4-Dioxane (anhydrous)123-91-188.112.0 mL

Step-by-Step Procedure:

  • Add 1-Ethylcyclobutane-1-carboxylic acid (0.5 mmol), the aryl bromide (0.55 mmol), Pd(OAc)₂ (0.025 mmol), XPhos (0.05 mmol), K₂CO₃ (1.0 mmol), and Ag₂CO₃ (0.5 mmol) to an oven-dried Schlenk tube containing a magnetic stir bar.

  • Seal the tube with a septum and purge with an inert atmosphere (Argon) for 15 minutes.

  • Add anhydrous 1,4-Dioxane (2.0 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS for consumption of the starting material.

  • Cool the reaction to room temperature. Dilute with diethyl ether (10 mL) and filter through a pad of celite, washing the pad with additional ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the 1-aryl-1-ethylcyclobutane product.

Sources

Method

Protocol for Amide Coupling with 1-Ethylcyclobutane-1-carboxylic acid: Strategies for Overcoming Steric Hindrance

An Application Note from the Desk of a Senior Application Scientist Introduction: The Challenge of Sterically Encumbered Scaffolds Amide bond formation is arguably the most critical and frequently executed reaction in me...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of a Senior Application Scientist

Introduction: The Challenge of Sterically Encumbered Scaffolds

Amide bond formation is arguably the most critical and frequently executed reaction in medicinal chemistry and pharmaceutical development.[1] Its reliability is paramount in constructing the backbone of countless drug candidates, from small molecules to complex peptides.[1] While numerous protocols exist for this transformation, their efficacy can be severely compromised when dealing with sterically hindered substrates.[2][3]

1-Ethylcyclobutane-1-carboxylic acid (Figure 1) presents a classic example of such a challenge. The presence of a quaternary α-carbon, decorated with a cyclobutyl ring and an ethyl group, creates significant steric shielding around the carboxylic acid moiety. This bulkiness impedes the approach of the amine nucleophile, often leading to sluggish or failed reactions under standard coupling conditions.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on successfully performing amide couplings with this and structurally similar challenging substrates. We will explore the mechanistic rationale for selecting appropriate coupling reagents and provide two robust, field-proven protocols.

Figure 1: Structure of 1-Ethylcyclobutane-1-carboxylic acid

  • Molecular Formula: C₇H₁₂O₂[4]

  • Molecular Weight: 128.17 g/mol [4]

  • CAS Number: 150864-94-1[4]

The Mechanistic Imperative: Why Direct Condensation Fails

A common pitfall for those new to amide synthesis is attempting the direct thermal condensation of a carboxylic acid and an amine. This approach is generally ineffective due to a rapid and thermodynamically favorable acid-base reaction that forms an unreactive ammonium carboxylate salt.[5] This deactivates the amine by protonating its lone pair, rendering it non-nucleophilic. To circumvent this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."[5]

For sterically hindered acids like 1-ethylcyclobutane-1-carboxylic acid, the choice of activating agent is critical. The ideal reagent must be powerful enough to overcome the steric barrier and generate a highly reactive intermediate that is readily susceptible to nucleophilic attack by the incoming amine.

Selecting the Optimal Coupling Reagent

Modern amide coupling chemistry offers a sophisticated toolkit. For demanding substrates, uronium/aminium and phosphonium salt-based reagents are superior choices.

  • Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective for difficult couplings.[6] HATU reacts with the carboxylic acid to form a highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, accelerating the subsequent aminolysis step and making HATU exceptionally efficient.[6]

  • Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another excellent choice. It converts the carboxylic acid into a reactive OBt (1-hydroxybenzotriazole) ester.[7][8] A key advantage of PyBOP over its predecessor, BOP, is that its byproducts are significantly less hazardous, avoiding the formation of the highly carcinogenic hexamethylphosphoramide (HMPA).[7][8]

Below, we provide detailed protocols for both HATU and PyBOP-mediated couplings, which have been optimized for substrates like 1-ethylcyclobutane-1-carboxylic acid.

Experimental Protocols

Safety First
  • 1-Ethylcyclobutane-1-carboxylic acid: Causes skin irritation and serious eye damage. May cause respiratory irritation.[4]

  • Coupling Reagents (HATU, PyBOP): Handle with care as they are potential sensitizers.

  • Solvents (DMF, DCM): Use in a well-ventilated fume hood. DMF is a reproductive toxin.

  • Bases (DIPEA, Et₃N): Corrosive and volatile.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: HATU-Mediated Amide Coupling (High Reactivity)

This protocol is the recommended starting point for most amine partners due to the superior reactivity of HATU.

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Carboxylic Acid & Amine in DMF B Add DIPEA Base A->B C Add HATU Solution (Portion-wise at 0°C) B->C D Warm to RT & Stir (4-24h) C->D E Monitor by TLC/LC-MS D->E F Aqueous Workup (e.g., Water, Brine) E->F Reaction Complete G Extract with Organic Solvent F->G H Dry, Filter, Concentrate G->H I Purify via Column Chromatography H->I J J I->J Final Product

Caption: General workflow for amide coupling.

Materials:

  • 1-Ethylcyclobutane-1-carboxylic acid

  • Amine (or amine hydrochloride salt)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Ethylcyclobutane-1-carboxylic acid (1.0 eq).

  • Add the amine (1.1 eq). If using an amine hydrochloride salt, add an additional equivalent of DIPEA (total 3.0 eq).

  • Dissolve the starting materials in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).

  • Cool the flask to 0 °C using an ice bath.

  • Add DIPEA (2.0 eq) dropwise while stirring.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture dropwise at 0 °C. A slight color change may be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Protocol 2: PyBOP-Mediated Amide Coupling (Alternative Protocol)

This protocol is an excellent alternative, particularly when HATU-related side reactions are a concern or for cost-optimization on a larger scale.

Mechanism of Carboxylic Acid Activation with PyBOP

G reagents R-COOH PyBOP Base intermediate Activated OBt Ester R-CO-OBt Tris(pyrrolidino)phosphine oxide reagents->intermediate Activation product Amide R-CONHR' HOBt intermediate->product Aminolysis amine R'-NH₂ amine->intermediate

Caption: Activation and aminolysis sequence using PyBOP.

Materials:

  • 1-Ethylcyclobutane-1-carboxylic acid

  • Amine

  • PyBOP

  • DIPEA or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 10% aqueous citric acid solution or 1M HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask under an inert atmosphere, dissolve 1-Ethylcyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DCM or DMF (0.1 M).

  • Add the amine (1.2 eq) followed by DIPEA (1.5 eq).[7]

  • Cool the solution to 0 °C in an ice bath.

  • Add PyBOP (1.2 eq) in one portion. The reaction may turn from colorless to yellow.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 10% citric acid or 1M HCl (1x), saturated aq. NaHCO₃ (2x), and brine (1x).[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to afford the desired amide.

Summary of Recommended Protocols & Troubleshooting

For ease of comparison, the key parameters of the two protocols are summarized below.

ParameterProtocol 1: HATUProtocol 2: PyBOPCausality & Field Insights
Coupling Reagent HATU (1.2 eq)PyBOP (1.2 eq)HATU is generally more reactive and faster, ideal for the most stubborn couplings. PyBOP is a robust, cost-effective alternative with a better safety profile regarding byproducts.
Base DIPEA (2.0 - 3.0 eq)DIPEA or Et₃N (1.5 eq)A non-nucleophilic hindered base like DIPEA is crucial to prevent side reactions with the activated ester. An extra equivalent is needed if the amine is a salt.
Solvent Anhydrous DMFAnhydrous DCM or DMFDMF is often superior for dissolving all components, but DCM can simplify the aqueous workup. Ensure the solvent is truly anhydrous to prevent hydrolysis of the active intermediate.
Temperature 0 °C to RT0 °C to RTInitial cooling to 0°C controls the exothermic activation step, minimizing potential side reactions and racemization (if applicable).
Reaction Time 4 - 24 h12 - 18 hSteric hindrance necessitates longer reaction times than simple amide couplings. Always monitor to determine the true endpoint.
Common Issue Low Yield: Incomplete Reaction: Solution: If the reaction stalls, gentle heating (40-50 °C) can sometimes drive it to completion. Alternatively, consider an even more potent coupling agent or a different synthetic route (e.g., via the acyl chloride).
Common Issue Byproduct Impurities: Workup Difficulties: Solution: Careful and thorough aqueous workup is essential to remove the coupling agent byproducts (HOAt, HOBt, phosphine oxides) and excess base, which simplifies the final purification step.

Conclusion

The successful synthesis of amides from sterically hindered carboxylic acids like 1-ethylcyclobutane-1-carboxylic acid is not a matter of applying a generic protocol but of making informed, mechanistically-driven choices. By leveraging powerful uronium or phosphonium salt reagents such as HATU and PyBOP, researchers can effectively overcome the steric barriers that plague less robust methods. The detailed protocols provided herein serve as a validated starting point for professionals in the field, enabling the reliable construction of complex, sterically encumbered molecules essential for the advancement of drug discovery and development programs.

References

  • Source: Google Patents (WO2008138621A2)
  • Title: 1-Ethylcyclobutane-1-carboxylic acid Source: PubChem (CID 21996033) URL: [Link]

  • Title: Process optimization for acid-amine coupling: a catalytic approach Source: Current Chemistry Letters URL: [Link]

  • Title: Amides from Carboxylic Acids-DCC and EDC Coupling Source: Chemistry Steps URL: [Link]

  • Title: Coupling Reagents Source: Aapptec Peptides URL: [Link]

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Acid-Amine Coupling using PyBOP Source: Organic-Synthesis.com URL: [Link]

  • Title: The Synthesis of Sterically Hindered Amides Source: ResearchGate URL: [Link]

  • Title: Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis Source: California State Polytechnic University, Pomona URL: [Link]

  • Title: Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Mechanism of BOP-mediated coupling reagent. Source: ResearchGate URL: [Link]

Sources

Application

Application Notes & Protocols: Advanced Esterification Strategies for 1-Ethylcyclobutane-1-carboxylic Acid

Abstract: The esterification of sterically hindered carboxylic acids, such as 1-Ethylcyclobutane-1-carboxylic acid, presents a significant challenge in synthetic chemistry, particularly in the fields of materials science...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The esterification of sterically hindered carboxylic acids, such as 1-Ethylcyclobutane-1-carboxylic acid, presents a significant challenge in synthetic chemistry, particularly in the fields of materials science and drug development where such motifs are increasingly prevalent. The quaternary carbon center adjacent to the carboxyl group severely impedes the approach of nucleophiles, rendering classical methods like the Fischer-Speier esterification inefficient. This document provides an in-depth guide to several robust and field-proven methodologies for the successful esterification of this and other sterically encumbered carboxylic acids. We will explore the mechanistic underpinnings, strategic advantages, and detailed operational protocols for methods including Steglich, Yamaguchi, and Mitsunobu esterifications, as well as alkylation via diazomethane derivatives.

The Challenge: Steric Hindrance in Esterification

1-Ethylcyclobutane-1-carboxylic acid is a tertiary carboxylic acid. The steric bulk imposed by the cyclobutane ring and the ethyl group shields the electrophilic carbonyl carbon from the nucleophilic attack of an alcohol.

cluster_acid 1-Ethylcyclobutane-1-carboxylic acid cluster_attack Nucleophilic Attack C1 C2 C1->C2 C3 C2->C3 C_quat C C3->C_quat C4 C_quat->C1 C_ethyl CH2CH3 C_quat->C_ethyl COOH COOH C_quat->COOH ROH R-OH Carbonyl C=O ROH->Carbonyl Hindered Attack Arrow Steric Clash

Caption: Steric hindrance around the carbonyl of 1-Ethylcyclobutane-1-carboxylic acid.

Standard acid-catalyzed Fischer esterification is an equilibrium-driven process that requires protonation of the carbonyl to enhance its electrophilicity.[1][2] With hindered substrates, the tetrahedral intermediate is destabilized, and the reaction rates are often impractically low, necessitating harsh conditions that can lead to degradation. To overcome this, methods that utilize highly reactive intermediates under milder conditions are required.

Method 1: Steglich Esterification

The Steglich esterification is a powerful and widely used method for forming esters under mild, neutral conditions, making it ideal for acid- or heat-sensitive substrates.[3][4] Its success with sterically hindered acids stems from the in-situ generation of a highly reactive O-acylisourea intermediate.

Mechanism of Action

The reaction is mediated by a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[3][5]

  • Activation: The carboxylic acid adds to the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.

  • Acyl Transfer: DMAP, being a superior nucleophile to the alcohol, attacks the O-acylisourea.[3] This crucial step forms an N-acylpyridinium salt. This intermediate is extremely electrophilic and, importantly, avoids a competing side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[3][6]

  • Nucleophilic Attack: The alcohol attacks the N-acylpyridinium salt, forming the ester and regenerating the DMAP catalyst. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Steglich_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea N_Acylpyridinium N-Acylpyridinium Salt (Highly Reactive) O_Acylisourea->N_Acylpyridinium + DMAP (Fast) DCU Dicyclohexylurea (DCU) (Byproduct) O_Acylisourea->DCU Rearrangement (Slow, Undesired) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea DMAP DMAP DMAP->N_Acylpyridinium Ester Ester (R-COOR') N_Acylpyridinium->Ester + R'-OH ROH Alcohol (R'-OH) ROH->Ester DMAP_regen DMAP (Regenerated) Ester->DMAP_regen

Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.

Protocol: Synthesis of Methyl 1-Ethylcyclobutane-1-carboxylate

Materials:

  • 1-Ethylcyclobutane-1-carboxylic acid (1.0 eq)

  • Methanol (1.5 - 3.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 eq)

  • Dichloromethane (DCM), anhydrous (to make a 0.1 - 0.5 M solution)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Ethylcyclobutane-1-carboxylic acid, methanol, and DMAP.

  • Dissolve the components in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred reaction mixture over 10-15 minutes. A white precipitate (DCU) will begin to form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture again to 0 °C to maximize the precipitation of DCU.

  • Filter the reaction mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution (to remove residual DMAP), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Method 2: Yamaguchi Esterification

Developed by Masaru Yamaguchi in 1979, this method is exceptionally effective for the synthesis of sterically hindered esters and macrolactones.[7][8] It relies on the formation of a sterically biased mixed anhydride.

Mechanism of Action

The protocol involves a two-step, one-pot sequence where the carboxylic acid is first activated with 2,4,6-trichlorobenzoyl chloride (TCBC, the Yamaguchi reagent) in the presence of a base like triethylamine (TEA).[7][9]

  • Mixed Anhydride Formation: The carboxylate anion attacks TCBC to form a mixed anhydride.

  • Regioselective Acylation: DMAP is added along with the alcohol. DMAP selectively attacks the less sterically hindered carbonyl group of the substrate acid within the mixed anhydride, forming the same highly reactive N-acylpyridinium intermediate as seen in the Steglich reaction.[9] The bulky trichlorobenzoyl group effectively shields its own carbonyl carbon, directing the reaction.

  • Ester Formation: The alcohol then displaces DMAP to furnish the final ester product.

Yamaguchi_Workflow start 1. Carboxylic Acid + TCBC + TEA anhydride 2. Form Mixed Anhydride start->anhydride add_reagents 3. Add Alcohol + DMAP anhydride->add_reagents acyl_transfer 4. Selective Acyl Transfer add_reagents->acyl_transfer product 5. Purified Ester acyl_transfer->product

Caption: High-level workflow for the Yamaguchi Esterification.

Protocol: Synthesis of Benzyl 1-Ethylcyclobutane-1-carboxylate

Materials:

  • 1-Ethylcyclobutane-1-carboxylic acid (1.0 eq)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.0 eq)

  • Triethylamine (TEA), anhydrous (1.1 eq)

  • Benzyl alcohol (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (1.2 eq)

  • Toluene, anhydrous (to make a 0.1 M solution)

Procedure:

  • Add 1-Ethylcyclobutane-1-carboxylic acid to a flame-dried flask under an inert atmosphere and dissolve in anhydrous toluene.

  • Add anhydrous TEA to the solution and stir for 10 minutes at room temperature.

  • Add TCBC dropwise and stir the resulting mixture for 2-4 hours at room temperature to form the mixed anhydride.

  • In a separate flask, dissolve benzyl alcohol and DMAP in anhydrous toluene.

  • Add the alcohol/DMAP solution to the mixed anhydride solution via syringe or cannula.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, 1 M HCl solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired benzyl ester.

Other Viable Methods

Mitsunobu Reaction

The Mitsunobu reaction is unique in that it activates the alcohol, not the carboxylic acid.[10] It proceeds via an SN2 mechanism, resulting in a complete inversion of stereochemistry at the alcohol's chiral center.[11][12]

  • Mechanism: An alcohol is treated with triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This forms an alkoxyphosphonium salt, a potent leaving group. The carboxylate anion then acts as the nucleophile, displacing the activated hydroxyl group.

  • Advantages: Extremely mild conditions, suitable for sensitive substrates.

  • Disadvantages: Generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification.[10] The reaction is also sensitive to the pKa of the carboxylic acid.

Alkylation with Diazomethane or TMS-Diazomethane

For the specific synthesis of methyl esters, diazomethane (CH₂N₂) is exceptionally efficient.[13]

  • Mechanism: The carboxylic acid protonates diazomethane to form a methyldiazonium cation and a carboxylate. The carboxylate then displaces N₂ gas in a clean SN2 reaction.[14]

  • Advantages: Very mild, fast, high-yielding, and generates only nitrogen gas as a byproduct.[14]

  • Disadvantages: Extreme Caution Required. Diazomethane is highly toxic and explosive. It should only be handled by trained personnel using appropriate safety equipment (e.g., non-ground glass joints, blast shield).[13] A safer, commercially available alternative is (trimethylsilyl)diazomethane (TMS-CHN₂), which reacts similarly in the presence of methanol.[13]

Method Comparison

MethodKey ReagentsConditionsAdvantagesDisadvantagesTypical Yield (Hindered)
Fischer-Speier H₂SO₄ or HCl (cat.), excess alcoholHigh Temp, RefluxInexpensive, simple setup for large scale.[1]Harsh conditions, slow for hindered acids, equilibrium limited.Low to Moderate
Steglich DCC or EDC, DMAP (cat.)Mild, 0 °C to RTMild conditions, good for sensitive substrates, high yield.[3]DCC is an allergen, DCU byproduct can be hard to remove completely.Good to Excellent
Yamaguchi TCBC, TEA, DMAPMild, RTExcellent for highly hindered systems, high yields, regioselective.[7]Reagents are more expensive, multi-step one-pot procedure.Excellent
Mitsunobu PPh₃, DEAD or DIADMild, 0 °C to RTActivates the alcohol, stereochemical inversion, very mild.[10]Stoichiometric byproducts complicate purification.Good to Excellent
Diazomethane CH₂N₂ or TMS-CHN₂Mild, 0 °C to RTForms methyl esters only, very clean, high yield.[13]Highly toxic and explosive , requires special handling.Excellent

Conclusion

The successful esterification of 1-Ethylcyclobutane-1-carboxylic acid requires moving beyond traditional Fischer conditions. For general-purpose synthesis with a wide range of alcohols, the Steglich and Yamaguchi esterifications represent the most reliable and high-yielding approaches. The Yamaguchi protocol is often superior for the most exceptionally hindered substrates. When the specific synthesis of a methyl ester is desired and appropriate safety measures can be implemented, using TMS-diazomethane offers an exceptionally clean and efficient route. The choice of method should be guided by the specific alcohol, the scale of the reaction, the presence of other functional groups, and available laboratory resources.

References

  • Clark, J. H., Dyer, P. W., & Sherwood, J. R. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5869-5877. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Ethylcyclobutane-1-carboxylic acid. PubChem Compound Database. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Poulsen, T. B. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports, 32(1), 117-131. [Link]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Gladysz, J. A., & Curran, D. P. (2002). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Tetrahedron, 58(20), 3823-3827. [Link]

  • Hudson, J. B., & Van den Veyver, I. B. (2008). Selective esterifications of alcohols and phenols through carbodiimide couplings. The Journal of Organic Chemistry, 73(17), 6815-6818. [Link]

  • Wikipedia. (n.d.). Cyclobutanecarboxylic acid. [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]

  • Ashenhurst, J. (2022). Diazomethane (CH2N2). Master Organic Chemistry. [Link]

  • Parenty, A., Moreau, X., & Campagne, J. M. (2006). Macrolactonizations in the Total Synthesis of Natural Products. Chemical Reviews, 106(3), 911-939. [Link]

  • Google Patents. (n.d.). Method for producing carboxylic acid tertiary alkyl ester.
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  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism. YouTube. [Link]

  • Varghese, V., & Sureshbabu, V. V. (2012). Chemoselective Protection of Carboxylic Acid as Methyl Ester: A Practical Alternative to Diazomethane Protocol. The Journal of Organic Chemistry, 77(23), 10851-10857. [Link]

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  • Kühnel, E., et al. (2007). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Angewandte Chemie International Edition, 46(37), 7075-7078. [Link]

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. [Link]

  • Camp, D., & Jenkins, I. D. (1989). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. The Journal of Organic Chemistry, 54(13), 3045-3049. [Link]

  • Morales-Serna, J. A., et al. (2010). Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols. The Journal of Organic Chemistry, 75(18), 6304-6312. [Link]

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Method

Application Notes and Protocols: 1-Ethylcyclobutane-1-carboxylic acid in Fragment-Based Drug Discovery

Introduction: Embracing Three-Dimensionality in Early-Stage Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Early-Stage Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1] By screening low molecular weight compounds (typically < 300 Da), FBDD explores chemical space more efficiently than traditional high-throughput screening (HTS), often yielding hits with superior ligand efficiency.[1] However, the success of an FBDD campaign is critically dependent on the quality and diversity of the fragment library. Historically, these libraries have been dominated by flat, aromatic compounds. In recent years, a paradigm shift towards embracing three-dimensional (3D) molecular architectures has gained significant momentum, a concept often referred to as "escaping from flatland".[2][3]

Saturated carbocyclic scaffolds, such as the cyclobutane ring, are exemplary tools in this endeavor. They offer a rigid, non-planar framework that can present binding vectors in well-defined spatial orientations, potentially leading to improved binding affinity and selectivity.[4] The cyclobutane motif, in particular, offers a favorable balance of conformational rigidity and metabolic stability, making it an attractive scaffold for medicinal chemistry.[5] This application note focuses on 1-Ethylcyclobutane-1-carboxylic acid , a prototypical 3D fragment that embodies these desirable characteristics. We will provide a comprehensive guide covering its synthesis, physicochemical properties, and detailed protocols for its application in primary fragment screening campaigns using state-of-the-art biophysical techniques.

Physicochemical Profile of the Fragment

A thorough understanding of a fragment's physicochemical properties is paramount for designing effective screening experiments and interpreting the resulting data. 1-Ethylcyclobutane-1-carboxylic acid possesses properties that align well with the "Rule of Three," a guiding principle for fragment design (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3).[1]

PropertyValueSource
IUPAC Name 1-ethylcyclobutane-1-carboxylic acidPubChem[6]
CAS Number 150864-94-1PubChem[6]
Molecular Formula C₇H₁₂O₂PubChem[6]
Molecular Weight 128.17 g/mol PubChem[6]
Computed XLogP3 1.5PubChem[6]
Hydrogen Bond Donors 1PubChem[6]
Hydrogen Bond Acceptors 2PubChem[6]
Rotatable Bonds 2PubChem[6]
Estimated pKa ~4.8Estimated from Cyclobutanecarboxylic acid[6][7]
Aqueous Solubility Slightly solubleEstimated from Cyclobutanecarboxylic acid[6][7][8]

Note: Experimental pKa and solubility data are for the parent compound, cyclobutanecarboxylic acid, and serve as a close approximation.

Synthesis Protocol for 1-Ethylcyclobutane-1-carboxylic acid

While not commercially available from all suppliers, 1-Ethylcyclobutane-1-carboxylic acid can be synthesized through a straightforward two-step process involving the alkylation of a cyclobutane precursor followed by hydrolysis. This protocol is based on well-established methodologies for the alkylation of nitriles and their subsequent hydrolysis to carboxylic acids.[9][10]

Workflow for Synthesis

cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis A Cyclobutanecarbonitrile B Deprotonation (LDA, THF, -78°C) A->B C Carbanion Intermediate B->C D Alkylation (Ethyl Iodide) C->D E 1-Ethylcyclobutane-1-carbonitrile D->E F 1-Ethylcyclobutane-1-carbonitrile G Acid Hydrolysis (aq. HCl, Reflux) F->G H 1-Ethylcyclobutane-1-carboxylic acid G->H

Synthetic route to the target fragment.
Step 1: α-Alkylation of Cyclobutanecarbonitrile
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Base Preparation: Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in THF at -78 °C to form lithium diisopropylamide (LDA) in situ.

  • Deprotonation: Add cyclobutanecarbonitrile (1.0 eq) dropwise to the LDA solution, ensuring the temperature remains below -70 °C. Stir the resulting mixture for 1 hour at -78 °C to ensure complete formation of the carbanion.

  • Alkylation: Add ethyl iodide (1.2 eq) dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-Ethylcyclobutane-1-carbonitrile.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis of 1-Ethylcyclobutane-1-carbonitrile
  • Setup: In a round-bottom flask, combine the purified 1-Ethylcyclobutane-1-carbonitrile (1.0 eq) with a 6 M aqueous hydrochloric acid solution (10 volumes).

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting nitrile is consumed.[9]

  • Isolation: Cool the reaction mixture to room temperature. Extract the product into ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude carboxylic acid can be further purified by recrystallization or column chromatography.

Application in Fragment Screening

Once synthesized and characterized, 1-Ethylcyclobutane-1-carboxylic acid is ready for inclusion in a fragment screening library. Its solubility and stability make it amenable to several biophysical screening techniques. We present detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) as primary screening methods.

Protocol 1: NMR-Based Screening (Ligand-Observed Methods)

Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) and Water-Ligand Observed with Gradient Spectroscopy (WaterLOGSY), are powerful tools for detecting weak fragment binding. They rely on observing changes in the NMR signals of the fragment upon binding to a high-molecular-weight protein target.

A Prepare Protein Sample (Target in deuterated buffer) C Create Screening Sample (Protein + Fragment Mixture) A->C B Prepare Fragment Stock (1-Ethylcyclobutane-1-carboxylic acid in DMSO-d6) B->C D Acquire 1D ¹H NMR Spectra (Reference, STD, WaterLOGSY) C->D E Process and Analyze Data (Identify signals indicating binding) D->E F Confirm Hits (Titration, Competition) E->F

Workflow for NMR-based fragment screening.
  • Sample Preparation:

    • Protein: Prepare a stock solution of the target protein at a concentration of 10-50 µM in a deuterated aqueous buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pD 7.4 in 99.9% D₂O).

    • Fragment: Prepare a 100 mM stock solution of 1-Ethylcyclobutane-1-carboxylic acid in DMSO-d₆.

    • Screening Sample: Create the final screening sample by adding the fragment stock to the protein solution to achieve a final fragment concentration of 200-500 µM and a final protein concentration of 10-50 µM. The final DMSO-d₆ concentration should be kept low (typically <1%) to avoid protein denaturation.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H reference spectrum to confirm the presence and integrity of the fragment's signals.

    • STD Experiment: Set up the STD experiment with on-resonance saturation of a protein resonance (e.g., -1.0 ppm) and an off-resonance control (e.g., 40 ppm). A saturation time of 2 seconds is a good starting point. The difference spectrum (off-resonance minus on-resonance) will show signals only for protons of the fragment that are in close proximity to the protein upon binding.

    • WaterLOGSY Experiment: This experiment detects the transfer of magnetization from bulk water to the fragment via the protein. Binding fragments will show positive NOEs, while non-binders will show negative NOEs.

  • Data Analysis and Hit Validation:

    • Process the spectra and analyze the difference spectra from the STD and WaterLOGSY experiments. The appearance of fragment signals in the STD difference spectrum or positive NOE signals in the WaterLOGSY spectrum indicates binding.

    • Validate initial hits by performing a titration experiment to determine the dissociation constant (Kᴅ) or a competition experiment with a known binder to confirm the binding site.

Protocol 2: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free, real-time technique that measures changes in the refractive index at the surface of a sensor chip upon macromolecular binding events. It is a highly sensitive method for detecting and quantifying fragment-protein interactions.

A Immobilize Target Protein (e.g., Amine coupling on CM5 chip) C Inject Fragment Solutions (Flow over protein and reference surfaces) A->C B Prepare Fragment Series (Serial dilutions of fragment in running buffer) B->C D Monitor Binding Response (Generate sensorgrams) C->D E Data Analysis (Reference subtraction, steady-state or kinetic analysis) D->E F Determine Affinity (Kᴅ) E->F

Workflow for SPR-based fragment screening.
  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 5000-10000 Response Units, RU).

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl. A reference flow cell should be prepared similarly but without protein immobilization.

  • Fragment Screening:

    • Sample Preparation: Prepare a dilution series of 1-Ethylcyclobutane-1-carboxylic acid in the running buffer (e.g., HBS-EP+, pH 7.4). A typical concentration range for fragment screening is 10 µM to 1 mM. The DMSO concentration should be matched across all samples and the running buffer.

    • Binding Analysis: Inject the fragment solutions over the reference and protein-immobilized flow cells. A typical injection time is 60 seconds, followed by a 120-second dissociation phase.

    • Data Collection: Record the binding response (in RU) over time to generate sensorgrams.

  • Data Analysis:

    • Process the raw data by subtracting the response from the reference flow cell and a buffer-only injection (double referencing).

    • For a primary screen, the response at a single high concentration can be used to identify hits.

    • For hit validation, analyze the steady-state binding levels at different fragment concentrations and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (Kᴅ).

Conclusion and Future Directions

1-Ethylcyclobutane-1-carboxylic acid represents an excellent starting point for FBDD campaigns seeking to explore non-flat chemical space. Its rigid, 3D structure provides distinct vectors for chemical elaboration, while its physicochemical properties are well-suited for a variety of primary screening techniques. The protocols detailed in this application note provide a robust framework for the synthesis, characterization, and screening of this and similar 3D fragments. By incorporating such sp³-rich scaffolds into screening libraries, researchers can enhance the structural diversity of their hits and increase the probability of developing novel therapeutics with improved pharmacological profiles.

References

  • Hamilton, D. J., Beemsterboer, M., Carter, C. M., Elsayed, J., Huiberts, R. E. M., Klein, H. F., O'Brien, P., de Esch, I. J. P., & Wijtmans, M. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(10), e202200088. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21996033, 1-Ethylcyclobutane-1-carboxylic acid. Retrieved January 25, 2026 from [Link].

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  • Hamilton, D. J. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 1-Ethylcyclobutane-1-carboxylic acid

Welcome to the technical support guide for the synthesis and optimization of 1-Ethylcyclobutane-1-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are working w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of 1-Ethylcyclobutane-1-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this valuable synthetic intermediate. As a molecule of interest in medicinal chemistry and materials science, robust and reproducible synthesis is paramount.

This guide moves beyond simple procedural lists to provide a deep dive into the causality behind experimental choices. We will explore a common and effective two-step synthetic pathway, addressing critical parameters, troubleshooting common issues, and providing validated protocols to ensure your success.

Synthesis Overview: A Two-Step Approach

The most direct and reliable synthesis of 1-Ethylcyclobutane-1-carboxylic acid involves a two-step sequence starting from cyclobutanecarbonitrile:

  • α-Alkylation: Deprotonation of the acidic proton alpha to the nitrile group, followed by nucleophilic attack on an ethyl halide.

  • Nitrile Hydrolysis: Conversion of the 1-ethylcyclobutane-1-carbonitrile intermediate to the final carboxylic acid under acidic or basic conditions.

This strategy is advantageous due to the commercial availability of the starting material and the well-understood nature of both reaction classes.

G cluster_0 Synthesis Workflow A Cyclobutanecarbonitrile (Starting Material) B Step 1: α-Alkylation (Base + Ethyl Halide) A->B C 1-Ethylcyclobutane-1-carbonitrile (Intermediate) B->C D Step 2: Nitrile Hydrolysis (Acid or Base) C->D E 1-Ethylcyclobutane-1-carboxylic acid (Final Product) D->E

Caption: High-level workflow for the synthesis of 1-Ethylcyclobutane-1-carboxylic acid.

Troubleshooting Guide: Step 1 (α-Alkylation)

This section addresses common questions and issues encountered during the alkylation of cyclobutanecarbonitrile.

Q1: My alkylation reaction is not proceeding or giving very low yields. What is the primary cause?

Answer: The most common reason for low yield is inefficient deprotonation of the α-carbon. The proton adjacent to the nitrile on the cyclobutane ring is only weakly acidic. Its successful removal depends critically on the choice of base, solvent, and reaction conditions.

Causality:

  • Insufficient Base Strength: The base must be strong enough to quantitatively remove the α-proton, generating the carbanion intermediate.

  • Presence of Protic Impurities: Water or alcohol impurities in the solvent or glassware will quench the strong base and the carbanion, halting the reaction. It is crucial to use anhydrous solvents and flame-dried glassware.

  • Steric Hindrance: While less of an issue here, highly hindered bases may react slowly.

Q2: Which base is optimal for the deprotonation step?

Answer: The choice of base is a critical parameter. A strong, non-nucleophilic base is ideal to prevent unwanted side reactions with the nitrile group. Below is a comparison of common choices.

BasepKa (Conjugate Acid)Typical ConditionsProsCons
Lithium Diisopropylamide (LDA) ~36THF, -78 °C to 0 °CStrong, non-nucleophilic, commercially available or easily prepared in situ.Requires low temperatures and strictly anhydrous conditions.
Sodium Hydride (NaH) ~36THF or DMF, 0 °C to RTInexpensive, strong base.Heterogeneous reaction can be slow; requires careful handling.
Methylmagnesium Chloride (MeMgCl) >40THF, RT (with amine catalyst)Can act as a highly effective non-nucleophilic base.[1]Primarily known as a nucleophile; use as a base is less common.

Recommendation: For laboratory-scale synthesis, LDA is the most reliable choice due to its high reactivity and solubility at low temperatures, which helps control exotherms and minimize side reactions.

Q3: I am observing significant amounts of dialkylated product. How can this be prevented?

Answer: The formation of 1,1-diethylcyclobutanecarbonitrile occurs if the mono-alkylated product is deprotonated and reacts a second time. This is often an issue if the reaction is run at too high a temperature or if the electrophile is added too slowly.

Mitigation Strategies:

  • Use of Stoichiometry: Employ a slight excess (1.05-1.1 equivalents) of the base to ensure the starting material is fully converted to the anion.

  • Temperature Control: Maintain a low temperature (e.g., -78 °C) during deprotonation and the addition of the ethyl halide.

  • Rapid Addition of Electrophile: Once the anion is formed, add the ethyl iodide or bromide quickly to ensure it reacts before potential proton exchange with unreacted starting material can occur.

Troubleshooting Guide: Step 2 (Nitrile Hydrolysis)

The conversion of the nitrile to a carboxylic acid is a robust but sometimes stubborn reaction. The primary challenge is ensuring the reaction goes to completion.

Q1: Should I use acidic or basic conditions for hydrolysis? What are the trade-offs?

Answer: Both acidic and basic conditions are effective, but they differ in mechanism, work-up, and potential for side reactions.[2][3] The choice often depends on the stability of the rest of your molecule to the conditions. For this specific substrate, both are viable.

ConditionReagentsMechanismProsCons
Acidic Aq. HCl, Aq. H₂SO₄Protonation of the nitrile nitrogen makes the carbon more electrophilic for water attack.[4] The final product is the free carboxylic acid.[5]Direct isolation of the final product after work-up.Can require harsh conditions (high temp, long times); potential for charring.
Basic Aq. NaOH, Aq. KOHDirect nucleophilic attack of hydroxide on the nitrile carbon. The final product is the carboxylate salt, which must be acidified in a separate step to get the product.[6]Generally cleaner reactions with fewer charring side products.Requires a final acidification step for product isolation; ammonia is generated as a byproduct.

Recommendation: For this substrate, basic hydrolysis is often preferred as it tends to be cleaner and the product can be easily isolated via an acid-base extraction.

Q2: My hydrolysis reaction has stopped, and I suspect I've formed the amide intermediate. What should I do?

Answer: This is the most common failure mode in nitrile hydrolysis. The reaction proceeds in two stages: nitrile to amide, then amide to carboxylic acid.[5][6] The amide is often a stable, isolable intermediate, and forcing conditions may be required to drive the second step to completion.

G Start Reaction Stalled? (Check by TLC/LCMS) Amide Amide Intermediate Detected Start->Amide Yes NoAmide Starting Material Remains Start->NoAmide No IncreaseTemp Increase Reflux Temperature Amide->IncreaseTemp ProlongTime Prolong Reaction Time (e.g., 24-48h) Amide->ProlongTime CheckReagents Re-evaluate Reagent Concentration (Is acid/base concentrated enough?) NoAmide->CheckReagents Success Reaction Complete IncreaseTemp->Success ProlongTime->Success

Caption: Decision tree for troubleshooting incomplete nitrile hydrolysis.

Corrective Actions:

  • Increase Temperature: If refluxing in water, consider switching to a higher-boiling solvent like ethylene glycol for basic hydrolysis to achieve higher temperatures.

  • Prolong Reaction Time: These reactions can be slow. It is not uncommon for them to require 24-48 hours at reflux.

  • Increase Reagent Concentration: Ensure a sufficient excess of the acid or base is present. For basic hydrolysis, using a 10-20% w/v solution of NaOH or KOH is standard.

Purification and Characterization

Q1: What is the most effective method to purify the final 1-Ethylcyclobutane-1-carboxylic acid?

Answer: An acid-base extraction is the gold standard for purifying carboxylic acids.[7] This method efficiently separates the acidic product from any neutral or basic impurities.

Procedure Outline:

  • After the reaction is complete (and after acidification if using basic hydrolysis), dilute the reaction mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the combined organic layers with an aqueous base (e.g., 1M NaOH). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Separate the layers. Carefully acidify the aqueous layer with a strong acid (e.g., 6M HCl) to a pH of ~1-2.[8] The carboxylic acid will precipitate if it is a solid or form an oil.

  • Extract the acidified aqueous layer with fresh organic solvent.

  • Dry the organic extract over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

For high purity, the resulting liquid can be further purified by vacuum distillation.

Detailed Experimental Protocol

This protocol represents a robust starting point for synthesis. Researchers should always perform their own risk assessment before beginning any new procedure.

Step 1: Synthesis of 1-Ethylcyclobutane-1-carbonitrile
  • Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Deprotonation: Cool the flask to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) followed by diisopropylamine (1.1 eq) to form LDA in situ. Stir for 30 minutes at -78 °C.

  • Anion Formation: Slowly add cyclobutanecarbonitrile (1.0 eq) via syringe. Allow the mixture to stir at -78 °C for 1 hour.

  • Alkylation: Add ethyl iodide (1.2 eq) dropwise. Let the reaction stir at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or vacuum distillation.

Step 2: Hydrolysis to 1-Ethylcyclobutane-1-carboxylic acid (Basic Conditions)
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the crude 1-ethylcyclobutane-1-carbonitrile (1.0 eq) and a 20% aqueous solution of sodium hydroxide (10 volumes).

  • Hydrolysis: Heat the mixture to a vigorous reflux. Ammonia gas will be evolved. Monitor the reaction by TLC or GC-MS. Continue refluxing until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully acidify the solution to pH 1-2 by adding concentrated HCl.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product. Purity can be assessed by NMR. If necessary, further purify by vacuum distillation.

References

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Heisig, G. B., & Stodola, F. H. (1943). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses, 23, 16. doi:10.15227/orgsyn.023.0016. Retrieved from [Link]

  • Lopez, A., et al. (1996). Synthesis of aminocyclopentane carboxylic acids. Tetrahedron, 52(24), 8365-8386. (Note: This is referenced in a patent, providing context for cyclobutane analog synthesis.) Patent Source: Google Patents WO2008138621A2.
  • Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Casanova, J., & Werner, N. W. (1963). 3-chlorocyclobutanecarboxylic acid. Organic Syntheses, 4, 288. (Note: Provides context for derivatization of cyclobutane rings). Retrieved from [Link]

  • RXNO. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethylcyclobutane-1-carboxylic acid. Retrieved from [Link]

  • Amjaour, H. S. (2018). Synthesis And Properties Of Cyclobutane-1,2-Dicarboxylic Acids And Their Derivatives From Biomass. UND Scholarly Commons. Retrieved from [Link]

  • Clark, J. (2015). hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • Jackson, M., et al. (2018). Surprising and Highly Efficient Use of Methylmagnesium Chloride as a Non-Nucleophilic Base in the Deprotonation and Alkylation of sp3 Centres Adjacent to Nitriles. Chemistry – A European Journal, 24(51), 13485-13488. (Note: ResearchGate shows the diagram from this paper). Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Werner, N. W., & Casanova, J., Jr. (1967). Cyclobutylamine. Organic Syntheses, 47, 28. doi:10.15227/orgsyn.047.0028. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. (Note: General table on reaction optimization). Retrieved from [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. Retrieved from [Link]

  • Beilstein Journals. (2013). A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione. Beilstein Journal of Organic Chemistry, 9, 124-133. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. Retrieved from [Link]

  • PubChem. (n.d.). Cyanocyclobutane. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 1-Ethylcyclobutane-1-carboxylic Acid

Welcome to the technical support center for 1-Ethylcyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical behavior of this st...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Ethylcyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical behavior of this sterically hindered, strained-ring carboxylic acid. Here, we address common experimental challenges and frequently asked questions, providing not just solutions but also the underlying scientific rationale to empower your research.

Introduction: The Duality of Reactivity

1-Ethylcyclobutane-1-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its rigid, three-dimensional structure imparted by the cyclobutane ring is often sought after. However, this very rigidity, a consequence of significant ring strain, can lead to unexpected and often frustrating reactivity.[1][2] This guide will help you anticipate and troubleshoot these challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with 1-Ethylcyclobutane-1-carboxylic acid.

Issue 1: Low Yields in Amide Coupling Reactions

Question: I am attempting to couple 1-Ethylcyclobutane-1-carboxylic acid with a primary/secondary amine using standard coupling reagents (e.g., HATU, HOBt, EDC), but I am observing very low yields of the desired amide. What is going wrong?

Answer: This is a common issue arising from the steric hindrance around the carboxylic acid. The quaternary carbon atom, substituted with both an ethyl group and the carboxyl group, shields the carbonyl carbon from nucleophilic attack by the amine. Standard coupling reagents may not be effective in activating the carboxylic acid or the activated intermediate may be too sterically encumbered for the amine to approach.[3][4]

Troubleshooting Steps:

  • Reagent Selection:

    • Acyl Fluorides: Convert the carboxylic acid to its corresponding acyl fluoride using a reagent like cyanuric fluoride or Deoxo-Fluor®. Acyl fluorides are less sterically demanding than many other activated intermediates and can be more susceptible to nucleophilic attack.[5]

    • Ghosez's Reagent: For hindered systems, using a reagent like Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to form an acid chloride in situ can be effective.[5]

  • Reaction Conditions:

    • Elevated Temperatures: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or degradation.

    • Microwave Irradiation: Microwave-assisted synthesis can often accelerate reactions with high activation barriers.

  • Alternative Coupling Reagents:

    • Consider more potent coupling reagents designed for hindered substrates, such as COMU (N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide).

Table 1: Comparison of Coupling Strategies for Sterically Hindered Amides

Coupling StrategyReagent(s)AdvantagesDisadvantages
Standard CarbodiimideEDC/HOBtReadily available, mild conditionsOften ineffective for hindered substrates
Acyl Fluoride FormationCyanuric FluorideLess steric hindrance, high reactivityMay require an additional synthetic step
Acid Chloride FormationSOCl₂, Oxalyl ChlorideHighly reactive intermediateHarsh conditions, potential for side reactions
Potent Urionium-basedHATU, COMUHigh efficiencyCan be expensive, potential for side reactions
Issue 2: Unexpected Ring-Opening Products

Question: During an esterification reaction under acidic conditions and heat, I isolated a mixture of products, including some that appear to be acyclic. What is the cause of this?

Answer: The cyclobutane ring is characterized by significant ring strain, approximately 26 kcal/mol.[1] Under acidic conditions, particularly with heat, this strain can be released through ring-opening reactions.[6] The carboxylic acid group can participate in or facilitate this process.

Proposed Mechanism of Acid-Catalyzed Ring Opening:

  • Protonation of the carbonyl oxygen of the carboxylic acid.

  • Intramolecular attack of the carbonyl oxygen onto one of the cyclobutane carbons, or acid-catalyzed cleavage of a C-C bond in the ring.

  • This can lead to the formation of various unsaturated, acyclic carboxylic acid derivatives.

Troubleshooting Workflow for Ring-Opening:

start Ring-Opening Observed cond1 Reaction Temperature > 80°C? start->cond1 step1 Lower reaction temperature cond1->step1 Yes cond2 Strong Acid Catalyst (e.g., H₂SO₄)? cond1->cond2 No step1->cond2 step2 Use milder acid catalyst (e.g., PTSA) or non-acidic conditions cond2->step2 Yes step3 Consider alternative esterification methods (e.g., Mitsunobu reaction) cond2->step3 No step2->step3 end Preserve Cyclobutane Ring step3->end

Caption: Decision workflow for mitigating ring-opening reactions.

Issue 3: Decarboxylation Under Thermal Stress

Question: I am running a reaction at high temperatures and notice gas evolution and the formation of 1-ethylcyclobutene. Why is this happening?

Answer: While less common than for beta-keto acids, decarboxylation of cyclobutanecarboxylic acids can occur under thermal stress, especially if there are catalytic impurities present.[7] The formation of 1-ethylcyclobutene suggests a subsequent elimination reaction.

Mitigation Strategies:

  • Temperature Control: Avoid excessive heating. Use the minimum temperature required for the desired transformation.

  • Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that might facilitate decarboxylation.

  • Purification of Starting Material: Ensure the 1-Ethylcyclobutane-1-carboxylic acid is free from any acidic or metallic impurities that could catalyze decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of the high reactivity of cyclobutane derivatives?

A1: The primary reason is ring strain , which is a combination of angle strain (the C-C-C bond angles are compressed to ~90° from the ideal 109.5° for sp³ hybridized carbon) and torsional strain (eclipsing interactions of the hydrogen atoms on adjacent carbons).[1][2] This stored energy makes the cyclobutane ring susceptible to reactions that lead to a more stable, lower-energy state, such as ring-opening.[6]

Q2: Is 1-Ethylcyclobutane-1-carboxylic acid stable under normal storage conditions?

A2: Generally, 1-Ethylcyclobutane-1-carboxylic acid and similar cyclobutane derivatives are stable under normal laboratory storage conditions (cool, dry, dark).[8][9] However, prolonged exposure to heat or strong acids/bases should be avoided to prevent potential degradation, such as isomerization or ring-opening.[10]

Q3: Can I perform a Curtius or Schmidt rearrangement on 1-Ethylcyclobutane-1-carboxylic acid?

A3: Yes, these rearrangements to form the corresponding amine are generally feasible. However, due to the steric hindrance, you may require more forcing conditions (higher temperatures, longer reaction times) than for a less hindered carboxylic acid. As with other reactions, be mindful of potential ring-opening or rearrangement side products under strongly acidic or thermal conditions.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: According to its GHS classification, 1-Ethylcyclobutane-1-carboxylic acid is expected to cause skin irritation and serious eye damage, and may cause respiratory irritation.[11] Therefore, it is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocol: Sterically Hindered Amide Coupling via Acyl Fluoride

This protocol provides a robust method for coupling 1-Ethylcyclobutane-1-carboxylic acid with a representative amine, aniline, by leveraging an acyl fluoride intermediate.

Materials:

  • 1-Ethylcyclobutane-1-carboxylic acid

  • Cyanuric fluoride

  • Pyridine

  • Aniline

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acyl Fluoride Formation:

    • In a flame-dried, three-necked flask under an argon atmosphere, dissolve 1-Ethylcyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (1.1 eq) dropwise.

    • Slowly add a solution of cyanuric fluoride (0.4 eq) in anhydrous DCM.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or ¹⁹F NMR.

  • Amide Formation:

    • In a separate flask, dissolve aniline (1.2 eq) in anhydrous DCM.

    • Slowly add the aniline solution to the acyl fluoride mixture at room temperature.

    • Stir the reaction overnight. Monitor for the consumption of the acyl fluoride and the formation of the amide product by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired N-phenyl-1-ethylcyclobutane-1-carboxamide.

Workflow for Hindered Amide Coupling:

cluster_0 Step 1: Acyl Fluoride Formation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Work-up & Purification A 1-Ethylcyclobutane-1-carboxylic acid in DCM B Add Pyridine at 0°C A->B C Add Cyanuric Fluoride at 0°C B->C D Stir and warm to RT C->D E Add Aniline solution in DCM D->E In situ F Stir overnight at RT E->F G Aqueous Work-up F->G H Drying and Concentration G->H I Column Chromatography H->I J Pure Amide Product I->J

Caption: Step-by-step workflow for the synthesis of a hindered amide.

References

  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from Master Organic Chemistry website: [Link]

  • Organic Syntheses. (1943). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Org. Synth., 23, 16. doi: 10.15227/orgsyn.023.0016. Retrieved from: [Link]

  • Organic Chemistry Portal. Cyclobutane synthesis. Retrieved from: [Link]

  • Journal of the Utah Academy of Sciences, Arts, and Letters. (1974). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Retrieved from: [Link]

  • PubChem. 1-Ethylcyclobutane-1-carboxylic acid. Retrieved from: [Link]

  • Wikipedia. Cyclobutanecarboxylic acid. Retrieved from: [Link]

  • Baran Lab, Scripps Research. Cyclobutanes in Organic Synthesis. Retrieved from: [Link]

  • ResearchGate. (2015). The Synthesis of Sterically Hindered Amides. Retrieved from: [Link]

  • PubChem. 1-Methylcyclobutane-1-carboxylic acid. Retrieved from: [Link]

  • ResearchGate. (2012). Cyclobutene Ring Opening Reactions. Retrieved from: [Link]

  • Science of Synthesis. (2005). 5. By Transformation of Other Cyclobutanes. In Houben-Weyl Methods of Organic Chemistry, Vol. E 17a.
  • Chemistry LibreTexts. (2015, July 5). 4.2: Ring Strain and the Structure of Cycloalkanes. Retrieved from: [Link]

  • ACS Publications. (2019, August 5). Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters. Retrieved from: [Link]

  • MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Catalysts. Retrieved from: [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. doi: 10.1039/C5OB02129D. Retrieved from: [Link]

  • ResearchGate. (2022). Unexpected isomerization of oxetane-carboxylic acids. Retrieved from: [Link]

  • ACS Publications. (2023, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Retrieved from: [Link]

  • OpenStax. (2023, September 20). 4.3 Stability of Cycloalkanes: Ring Strain. In Organic Chemistry. Retrieved from: [Link]

  • YouTube. (2020, April 6). Carboxylic Acid to Ester in Acid: Intramolecular Esterification. Wentzel Lab. Retrieved from: [Link]

  • CHIMIA. (2015). The Synthesis of Sterically Hindered Amides. Retrieved from: [Link]

  • PubChem. 2-Methylcyclobutane-1-carboxylic acid. Retrieved from: [Link]

  • University of Rochester. THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. Retrieved from: [Link]

  • ACS Publications. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Retrieved from: [Link]

  • PubChem. 3-Hydroxycyclobutane-1-carboxylic acid. Retrieved from: [Link]

  • Georganics. Cyclobutanecarboxylic acid - general description. Retrieved from: [Link]

  • Course Hero. An esterification reaction is when an alcohol reacts with a carboxylic acid to produce an ester and water. Retrieved from: [Link]

  • Master Organic Chemistry. (2014, March 24). Calculation of Ring Strain In Cycloalkanes. Retrieved from: [Link]

  • YouTube. (2023, December 15). Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson) | Sketchy MCAT. Sketchy. Retrieved from: [Link]

Sources

Optimization

Technical Support Center: A Guide to Improving Yield in the Synthesis of 1-Ethylcyclobutane-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Introduction Welcome to the technical support guide for the synthesis of 1-Ethylcyclobutane-1-carboxylic acid. This document is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Welcome to the technical support guide for the synthesis of 1-Ethylcyclobutane-1-carboxylic acid. This document is designed for researchers, scientists, and professionals in drug development who are working with this valuable synthetic building block. The unique strained four-membered ring of cyclobutane derivatives makes them important motifs in medicinal chemistry and materials science.[1] However, their synthesis can present unique challenges, particularly concerning reaction yield and purity.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common pitfalls associated with the synthesis of 1-Ethylcyclobutane-1-carboxylic acid. Our approach is grounded in mechanistic principles to not only offer solutions but also explain the causality behind them.

Recommended Synthetic Pathway

The most direct and commonly employed route for synthesizing 1-Ethylcyclobutane-1-carboxylic acid involves a two-step process:

  • α-Alkylation: Deprotonation of the α-carbon of cyclobutanecarbonitrile followed by an SN2 reaction with an ethyl halide.

  • Hydrolysis: Conversion of the resulting 1-ethylcyclobutanecarbonitrile to the target carboxylic acid under acidic or basic conditions.

This pathway is generally efficient, but each step has critical parameters that must be controlled to maximize yield and minimize side-product formation.

Synthetic_Workflow cluster_0 Step 1: α-Alkylation cluster_1 Step 2: Hydrolysis A Cyclobutanecarbonitrile E 1-Ethylcyclobutanecarbonitrile A->E 1. Base, -78°C 2. Ethyl Halide B Anhydrous THF C Strong Base (e.g., LDA, NaHMDS) D Ethyl Iodide / Bromide F 1-Ethylcyclobutanecarbonitrile E->F H 1-Ethylcyclobutane-1-carboxylic acid F->H Reflux G Aqueous NaOH or H2SO4

Caption: Overall workflow for the synthesis of 1-Ethylcyclobutane-1-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Question 1: Why is my yield consistently low in the alkylation of cyclobutanecarbonitrile?

Low yields in this crucial step typically stem from one of four areas: the choice of base, moisture contamination, improper temperature control, or side reactions involving the base.

Causality & Solutions:

  • Inappropriate Base Selection: The base must be strong enough to completely deprotonate the α-carbon of the nitrile (pKa ≈ 25) but should not be nucleophilic enough to compete with the desired SN2 reaction. Sterically hindered bases are ideal.

    • Expert Insight: While Grignard reagents are strong bases, their primary reactivity with nitriles is nucleophilic addition to the carbon-nitrogen triple bond to form ketones after hydrolysis.[2][3][4] However, they can be used as non-nucleophilic bases when paired with an amine mediator.[5] For this synthesis, lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are superior choices as they are non-nucleophilic due to their steric bulk.

BasepKa of Conjugate AcidTypical ConditionsProsCons
LDA ~36THF, -78 °CNon-nucleophilic, high reactivity, commercially available.Moisture sensitive, must be freshly prepared or titrated.
NaHMDS ~26THF, -78 °C to 0 °CNon-nucleophilic, commercially available as solid or solution.Slightly less basic than LDA, may not be sufficient for complete deprotonation.
MeMgCl ~49THF, RT (with amine)Inexpensive, can be effective.[5]Can act as a nucleophile, requires an amine catalyst.
  • Presence of Moisture: All strong bases used for this deprotonation will react violently with water. The presence of even trace amounts of moisture in the solvent, glassware, or starting materials will quench the base and the formed carbanion, drastically reducing the yield.

    • Protocol Standard: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone or from a solvent purification system). Handle reagents under an inert atmosphere (Nitrogen or Argon).

  • Temperature Control: The formation of the nitrile anion is typically performed at low temperatures (-78 °C) to prevent side reactions. However, the subsequent alkylation may require warming to proceed at a reasonable rate. Adding the ethyl halide at -78 °C and then allowing the reaction to slowly warm to room temperature is a common strategy.

  • Side Reactions: If the base is too small (e.g., NaH without a catalyst), it may not fully deprotonate the nitrile, leading to a mixture of starting material and product.

Alkylation_Mechanism cluster_deprotonation Deprotonation cluster_alkylation SN2 Alkylation start_nitrile Cyclobutanecarbonitrile anion Nitrile Anion start_nitrile->anion -78 °C, THF base Base (LDA) anion_2 Nitrile Anion anion->anion_2 product 1-Ethylcyclobutane- carbonitrile anion_2->product Slow warm to RT electrophile Ethyl Iodide

Caption: Key steps in the α-alkylation of cyclobutanecarbonitrile.

Question 2: The hydrolysis of my nitrile intermediate is incomplete or generates significant byproducts. How can I improve this step?

The hydrolysis of nitriles to carboxylic acids requires harsh conditions, either strong acid or strong base at high temperatures.[6][7][8] Incomplete reactions are common if the conditions are not vigorous enough, while side reactions can occur due to the high reactivity of the cyclobutane ring under extreme pH and heat.[1]

Causality & Solutions:

  • Method Selection: Both acidic and basic hydrolysis are effective. Basic hydrolysis is often faster and more forceful but results in the carboxylate salt, requiring a separate acidification step to isolate the product. Acidic hydrolysis directly yields the carboxylic acid but can sometimes be slower.

  • Expert Insight: For a robust substrate like 1-ethylcyclobutanecarbonitrile, basic hydrolysis with a high concentration of NaOH or KOH (e.g., 6-10 M) at reflux is typically the most reliable method to ensure complete conversion. The reaction proceeds in two stages: nitrile to amide, then amide to carboxylate.[9][10] Driving the second step to completion requires sustained heating.

ConditionReagentsTemperatureProsCons
Acidic Hydrolysis 6M H₂SO₄ or conc. HClRefluxDirect isolation of the carboxylic acid.Can be slow; potential for charring with H₂SO₄.[6]
Basic Hydrolysis 25% w/v NaOH or KOHRefluxGenerally faster and more complete.Forms carboxylate salt, requiring an additional acidification/extraction step.
  • Monitoring the Reaction: The disappearance of the water-immiscible nitrile (oily drops) is a good visual indicator of reaction progress. For a more precise assessment, withdraw a small aliquot, acidify it, extract with ether, and analyze by TLC or GC-MS.

Question 3: I am struggling to purify the final 1-Ethylcyclobutane-1-carboxylic acid. What is an effective purification protocol?

The acidic nature of the target compound is the key to its purification. A standard acid-base extraction is highly effective at separating the carboxylic acid from neutral organic impurities (like unreacted nitrile) and basic impurities.[11]

Self-Validating Purification Workflow:

  • Dissolution: After the hydrolysis workup, dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its sodium salt and move into the aqueous layer, while neutral impurities remain in the organic layer.

    • Causality: Using a weak base like bicarbonate is selective for strong acids (like carboxylic acids) over very weak acids (like phenols, if present).

  • Wash Aqueous Layer: Discard the organic layer. Wash the bicarbonate/carboxylate aqueous layer once more with fresh diethyl ether to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated HCl or H₂SO₄ until the pH is ~1-2. The sodium carboxylate will be protonated, and the 1-Ethylcyclobutane-1-carboxylic acid will precipitate out or form an oil.

  • Final Extraction: Extract the acidified aqueous layer multiple times with fresh diethyl ether or ethyl acetate.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Purification_Flowchart A Crude Product in Ether B Extract with aq. NaHCO3 A->B C Organic Layer (Neutral Impurities) B->C Discard D Aqueous Layer (Sodium Carboxylate Salt) B->D E Wash with Ether D->E F Acidify to pH 1-2 (conc. HCl) D->F E->D Keep Aqueous G Extract with Ether F->G H Combined Ether Layers G->H I 1. Dry (MgSO4) 2. Evaporate H->I J Pure Carboxylic Acid I->J

Caption: Flowchart for the purification of a carboxylic acid via acid-base extraction.

Frequently Asked Questions (FAQs)

  • Q: What are the primary safety concerns for this synthesis?

    • A: The target molecule itself is classified as a skin and eye irritant.[12] The primary hazards lie in the reagents used. Strong bases like LDA are corrosive and pyrophoric. Cyanide-containing compounds are highly toxic. Concentrated acids and bases used in hydrolysis are severely corrosive. Always perform these reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Q: Which ethylating agent is better: ethyl iodide or ethyl bromide?

    • A: Ethyl iodide is more reactive than ethyl bromide in SN2 reactions due to iodide being a better leaving group. This can lead to faster reaction times and potentially higher yields. However, it is more expensive and less stable. Ethyl bromide is a perfectly suitable and more economical alternative.

  • Q: How can I confirm the identity and purity of my final product?

    • A: A combination of analytical techniques should be used.

      • ¹H and ¹³C NMR Spectroscopy: Will confirm the structure, showing the characteristic ethyl and cyclobutane signals.

      • FTIR Spectroscopy: Will show a strong, broad O-H stretch (~3000 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid.

      • Mass Spectrometry (MS): Will confirm the molecular weight (128.17 g/mol ).[12]

      • Melting Point/Boiling Point: Can be compared to literature values for purity assessment.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Ethylcyclobutanecarbonitrile

This protocol is adapted from established methods for α-alkylation of nitriles.[5]

  • Setup: Assemble an oven-dried, three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Reagents: Under a positive pressure of nitrogen, add anhydrous tetrahydrofuran (THF, 100 mL), followed by diisopropylamine (1.2 equivalents).

  • Base Formation: Cool the flask to 0 °C in an ice bath. Slowly add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below 5 °C. Stir for 30 minutes at 0 °C to form the LDA solution.

  • Deprotonation: Cool the freshly prepared LDA solution to -78 °C (dry ice/acetone bath). Add cyclobutanecarbonitrile (1.0 equivalent) dropwise, ensuring the temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Alkylation: Add ethyl iodide (1.2 equivalents) dropwise to the anion solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench and Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-ethylcyclobutanecarbonitrile. The crude product can often be used in the next step without further purification.

Protocol 2: Hydrolysis to 1-Ethylcyclobutane-1-carboxylic acid

This protocol uses vigorous basic hydrolysis for complete conversion.[10]

  • Setup: To the flask containing the crude 1-ethylcyclobutanecarbonitrile, add a 25% (w/v) aqueous solution of sodium hydroxide (NaOH, 5-10 equivalents of NaOH). Equip the flask with a reflux condenser.

  • Hydrolysis: Heat the biphasic mixture to reflux with vigorous stirring. Ammonia gas will be evolved. Continue refluxing for 12-24 hours, or until the organic layer is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any neutral impurities. Discard the ether washes.

  • Isolation: Cool the aqueous layer in an ice bath. Slowly and carefully acidify with concentrated HCl until the pH is ~1-2 (check with pH paper). The carboxylic acid will separate as an oil or a solid.

  • Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product. Purity can be assessed by NMR and, if necessary, the product can be further purified by distillation or recrystallization.

References

  • 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses, Coll. Vol. 3, p.213 (1955); Vol. 28, p.30 (1948). [Link]

  • Vogel, E. (1953). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • Lopez, A., et al. (1996). Synthesis of aminocyclopentane carboxylic acids.Tetrahedron, 52(24), 8365-8386.
  • Mikaelyan A., et al. (2024). New Functionally Substitutes Cyclopropanecarboxylic Acids as Ethylene Biosynthesis Innovative Regulators.Bioactive Compounds in Health and Disease, 7(10), 500-510.
  • Cyclobutane synthesis. Organic Chemistry Portal. [Link]

  • Hydrolysis of nitriles to carboxylic acids.
  • Cyclobutylamine. Organic Syntheses, Coll. Vol. 5, p.273 (1973); Vol. 43, p.21 (1963). [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis.Chemical Reviews, 103(4), 1485-1538.
  • 1-Ethylcyclobutane-1-carboxylic acid. PubChem Compound Summary for CID 21996033. [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

  • Jackson, M., et al. (2018). Surprising and Highly Efficient Use of Methylmagnesium Chloride as a Non-Nucleophilic Base in the Deprotonation and Alkylation of sp3 Centres Adjacent to Nitriles.Chemistry – A European Journal, 24(51), 13485-13489.
  • Process for preparing cyclobutane-1,2-dicarboxylic esters.
  • Hydrolysis of nitriles. Chemguide. [Link]

  • The Organic Chemistry Tutor. (2024). Grignard Reaction of Nitriles EXPLAINED! YouTube. [Link]

  • General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Addition of Organometallics - Grignard. Chemistry LibreTexts. [Link]

  • Lange, G. L., & Otulakowski, J. A. (1982). Improved preparation of methyl 3-oxo-1-cyclohexene-1-carboxylate and its use in the synthesis of substituted 1,5-cyclodecadienes.The Journal of Organic Chemistry, 47(25), 5093-5097.
  • Zirvi, K. A., & Jarboe, C. H. (1976). Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives.Il Farmaco; edizione scientifica, 31(2), 152–158.
  • Nitrile to Acid - Common Conditions. Organic Chemistry Data. [Link]

  • α-Deuterioaldehydes. Organic Syntheses, Coll. Vol. 6, p.407 (1988); Vol. 55, p.1 (1976). [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. [Link]

  • Isolation of a Carboxylic acid. Reddit r/chemhelp. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Nitriles to Carboxylic Acids: Hydrolysis. JoVE Science Education Database. [Link]

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Troubleshooting

Technical Support Center: Navigating Ring Strain-Driven Reactions of Cyclobutane Derivatives

Welcome to the technical support center for managing ring strain-driven reactions of cyclobutane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are leverag...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing ring strain-driven reactions of cyclobutane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the unique reactivity of these strained four-membered rings. Here, we move beyond simple protocols to address the complex challenges encountered in the lab, providing troubleshooting guides and in-depth FAQs to ensure your success. Our focus is on the causality behind experimental choices, empowering you to make informed decisions and overcome common hurdles.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis and manipulation of cyclobutane derivatives.

Part A: Understanding the Fundamentals of Reactivity

Question: What exactly is "ring strain" in cyclobutane, and how does it dictate its reactivity?

Answer: Cyclobutane's high reactivity stems from its significant ring strain, which is approximately 26.3 kcal/mol.[1] This instability is a combination of two primary factors:

  • Angle Strain: The internal C-C-C bond angles in cyclobutane are compressed to about 90°, a significant deviation from the ideal 109.5° tetrahedral angle for sp³ hybridized carbons.[2] This deviation leads to inefficient orbital overlap, resulting in weaker, more reactive C-C bonds.[3]

  • Torsional Strain: Although cyclobutane adopts a puckered conformation to alleviate some strain, it still suffers from considerable eclipsing interactions between adjacent C-H bonds.[1][2]

This stored potential energy makes the cleavage of the cyclobutane ring a thermodynamically favorable process. Reactions that lead to ring-opening are thus "driven" by the release of this inherent strain, forming more stable, open-chain or larger ring systems.[1]

Question: How can I predict where an unsymmetrical cyclobutane ring will open?

Answer: Predicting the regioselectivity of C-C bond cleavage is crucial and depends heavily on the reaction mechanism (thermal, photochemical, or metal-catalyzed) and the electronic nature of the substituents.

  • Electronically Driven Cleavage: In reactions involving polar intermediates, such as those with donor-acceptor (D-A) cyclobutanes, the weakest C-C bond is typically the one flanked by both the electron-donating and electron-accepting groups. Cleavage occurs here to best stabilize the resulting intermediates. For example, Lewis acid-mediated reactions with nucleophiles often proceed via cleavage of the C1-C2 bond in a 1-donor-2-acceptor substituted cyclobutane.[4][5]

  • Transition-Metal Catalysis: The site of cleavage is often directed by the initial coordination of the metal catalyst. The metal typically inserts into the least sterically hindered and/or most electronically activated C-C bond. For instance, Rh(I) and Ni(0) complexes can selectively cleave specific bonds based on the directing ability of nearby functional groups.[6]

  • Steric Factors: Bulky substituents can sterically hinder the approach of reagents or catalysts, favoring cleavage of more accessible bonds.

Below is a decision-making workflow for predicting regioselectivity.

G start Predicting Regioselectivity of C-C Bond Cleavage mechanism Consider the Reaction Mechanism start->mechanism substituents Analyze Substituent Electronic Effects product Predicted Site of Cleavage substituents->product Cleavage to stabilize charge/intermediate mechanism->substituents Ionic or Coordinated? sterics Evaluate Steric Hindrance mechanism->sterics Is catalyst/reagent bulky? sterics->product Cleavage at least hindered bond

Caption: Logic flow for predicting regioselective C-C bond cleavage.

Part B: Troubleshooting Common Experimental Problems

Problem: My thermally-driven electrocyclic ring-opening is failing or giving low yields.

Answer: This is a common issue. Here’s a troubleshooting guide:

  • Verify the Substrate's Electronic Suitability: Not all cyclobutanes undergo thermal ring-opening readily. The reaction is most efficient for cyclobutenes, which open to form butadienes.[7] Saturated cyclobutanes are generally resistant to thermal cleavage without activating groups.[7] The reaction is governed by orbital symmetry rules (Woodward-Hoffmann rules), and the activation barrier can be very high.

  • Increase Temperature (with caution): These reactions often require significant thermal energy. If your initial conditions are too mild, incrementally increase the reaction temperature. However, be aware that excessively high temperatures can lead to decomposition or undesired side reactions.

  • Check for Thermodynamic Equilibria: The ring-opening of a cyclobutene is often a reversible equilibrium with its butadiene isomer.[7] If the closed form is thermodynamically more stable under your reaction conditions, the yield of the ring-opened product will be low. Consider if a subsequent reaction can be used to "trap" the desired diene product, shifting the equilibrium.

  • Analyze Substituent Effects (Torquoselectivity): In substituted cyclobutenes, the direction of ring-opening (torquoselectivity) is controlled by the substituents. Electron-donating groups prefer to rotate "outward," while electron-accepting groups rotate "inward." An incorrect prediction of this selectivity might lead you to look for the wrong isomer.[8]

Problem: My transition-metal-catalyzed C-C bond cleavage is sluggish and inefficient.

Answer: Inefficiency in metal-catalyzed reactions often points to issues with the catalyst's activity or stability.

  • Catalyst and Ligand Choice is Critical: The choice of metal (e.g., Rh, Pd, Ir, Ni) and its ligand set is paramount. For example, specific Rh(III) catalysts in combination with hexafluoro-2-propanol (HFIP) as a solvent have been shown to be uniquely effective for certain cyclobutane ring formations via C-C cleavage.[9] If your reaction is slow, screen different catalysts and ligands. Electron-donating ligands can increase the reactivity of the metal center towards oxidative addition into a C-C bond.

  • Solvent Effects: The solvent can dramatically influence the reaction rate and outcome. Polar, coordinating solvents can stabilize catalytic intermediates, but may also inhibit catalysis by competing for coordination sites. Non-polar solvents are often used, but as mentioned, highly polar, non-coordinating solvents like HFIP can be game-changing.[9] A solvent screen is highly recommended.[10]

  • Presence of Inhibitors: Ensure your substrate and reagents are pure. Functional groups that can act as catalyst poisons (e.g., unprotected thiols, certain amines) will shut down the reaction.

  • Oxidative State of the Catalyst: Ensure you are using the correct pre-catalyst and that it can access the active catalytic species under the reaction conditions. Sometimes, an additive (an oxidant or reductant) is required to enter the catalytic cycle.

Problem: I'm observing poor diastereoselectivity in my reaction.

Answer: Controlling stereochemistry is a frequent challenge, especially when creating multiple new stereocenters.

  • Lower the Reaction Temperature: For many reactions, particularly photochemical cycloadditions, running the experiment at lower temperatures can significantly enhance diastereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers.[11]

  • Use of Chiral Auxiliaries or Catalysts: For enantioselective or diastereoselective syntheses, the use of a chiral auxiliary on the substrate or a chiral ligand on the metal catalyst is the most effective strategy. The steric bulk and electronic properties of the chiral director are key to inducing facial selectivity.[11]

  • Solvent Polarity: The solvent can influence the conformation of the substrate and the transition state geometry. Experiment with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, DCM) to find optimal conditions.[12]

Problem: My photochemical [2+2] reaction is low-yielding and difficult to scale up.

Answer: This is a classic problem with batch photochemistry due to poor light penetration.

  • The "Inner Filter" Effect: In batch reactors, the solution near the lamp absorbs most of the light, leaving the bulk of the reaction mixture in the dark. This is especially problematic at higher concentrations or if the reactants or products absorb at the irradiation wavelength.

  • Solution: Continuous Flow Photochemistry: A continuous flow reactor is the single most effective solution to this problem. By pumping the reaction mixture through small-diameter, transparent tubing (e.g., FEP) wrapped around a lamp, you ensure uniform irradiation of the entire solution.[13] This leads to dramatically shorter reaction times, higher yields, and makes the process scalable.[13][14]

  • Wavelength and Photosensitizer: Ensure you are using the correct wavelength of light for your specific reaction. Some [2+2] cycloadditions require a photosensitizer to facilitate triplet energy transfer.[15] Optimizing the choice and concentration of the sensitizer is crucial.

G start Troubleshooting Low Yield in Cyclobutane Reaction check_temp Is Temperature Optimal? start->check_temp check_catalyst Is Catalyst/Ligand/ Solvent System Correct? start->check_catalyst check_selectivity Is Selectivity the Issue? start->check_selectivity check_scale Is it a Scale-Up (Photochemistry) Issue? start->check_scale solution_temp Adjust Temperature: Increase for thermal, Decrease for selectivity check_temp->solution_temp solution_catalyst Screen Catalysts, Ligands, and Solvents check_catalyst->solution_catalyst solution_selectivity Employ Chiral Auxiliaries or Catalysts check_selectivity->solution_selectivity solution_scale Switch to Continuous Flow Reactor check_scale->solution_scale

Caption: A decision tree for troubleshooting common cyclobutane reactions.

Section 2: Data & Protocols

Table 1: Typical Conditions for Ring-Opening of Activated Cyclobutanes
Reaction TypeSubstrate TypeCatalyst / ReagentTypical SolventsTemperature (°C)Reference
Lewis Acid-Mediated Donor-AcceptorAlCl₃, TiCl₄DCM, DCE-78 to 25[4]
Nucleophilic Opening Donor-AcceptorThiols, ArenesDCM, Toluene25 to 80[5]
Rh-Catalyzed C-C Cleavage Alkylidenecyclopropanes[RhCp*Cl₂]₂ / Cu(OAc)₂HFIP, TFE60 to 100[9]
Ir-Catalyzed C-C Cleavage tert-Cyclobutanols[Ir(cod)Cl]₂ / Chiral LigandToluene45 to 110[16]
Pd-Catalyzed C-C Cleavage tert-CyclobutanolsPd(OAc)₂Toluene, O₂ atm80[17]
Protocol: Rh(III)-Catalyzed Diastereoselective C-C Cleavage and Annulation

This protocol is adapted from methodologies involving the reaction of quinazolinones with alkylidenecyclopropanes (ACPs) and serves as an illustrative example of a modern, strain-release-driven transformation.[9]

Materials:

  • 2-Aryl quinazolinone (1.0 equiv)

  • Alkylidenecyclopropane (ACP) (1.5 equiv)

  • [RhCp*Cl₂]₂ (2.5 mol%)

  • Cu(OAc)₂ (1.5 equiv)

  • Hexafluoro-2-propanol (HFIP) (0.2 M)

  • Anhydrous, inert atmosphere reaction vessel (e.g., Schlenk tube)

  • Standard glassware for workup and purification

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 2-aryl quinazolinone (e.g., 0.2 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and Cu(OAc)₂ (0.3 mmol, 1.5 equiv).

  • Reagent Addition: Evacuate and backfill the tube with inert gas three times. Add the solvent, HFIP (1.0 mL), via syringe.

  • Substrate Addition: Add the alkylidenecyclopropane (0.3 mmol, 1.5 equiv) via syringe.

  • Reaction: Seal the vessel and place it in a preheated oil bath at 80 °C. Stir the reaction for the specified time (monitor by TLC or LC-MS, typically 12-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a short pad of celite to remove metal salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired cyclobutane product.

  • Characterization: Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, and HRMS.

References

  • Filo. (2025, November 16). Discuss the stability and reaction of cyclobutane. [Link]

  • Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. [Link]

  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • Total Organic Chemistry. (2020, May 20). Selectivity in Radical Halogenation | Organic Chemistry Lessons. YouTube. [Link]

  • ResearchGate. (n.d.). Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes. Request PDF. [Link]

  • PubMed. (2019, August 16). Ring-Opening Reactions of Donor-Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. [Link]

  • ResearchGate. (n.d.). Scale-up synthesis and synthetic transformations. [Link]

  • Pearson. (2022, July 22). Photochemical Cycloaddition Reactions. [Link]

  • ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]

  • ACS Publications. (2019, August 5). Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters. [Link]

  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. [Link]

  • Master Organic Chemistry. (2020, March 16). Electrocyclic Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]

  • ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions. [Link]

  • NIH National Library of Medicine. (n.d.). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. [Link]

  • Master Organic Chemistry. (2014, March 24). Calculation of Ring Strain In Cycloalkanes. [Link]

  • ACS Publications. (n.d.). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. [Link]

  • ACS Publications. (2017, January 11). Recent Methodologies That Exploit C–C Single-Bond Cleavage of Strained Ring Systems by Transition Metal Complexes. [Link]

  • Q-Chem. (n.d.). Predicting Trends in Ring Strain of Cycloalkanes. [Link]

  • CORE. (n.d.). Comparing Models for Measuring Ring Strain of Common Cycloalkanes. [Link]

  • NIH National Library of Medicine. (n.d.). Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the ring-opening reactions of cyclopropanated.... [Link]

  • ACS Publications. (2024, May 2). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. ACS Macro Letters. [Link]

  • Tokyo University of Science. (n.d.). Cyclobutene Ring Opening Reactions. [Link]

  • NIH National Library of Medicine. (n.d.). Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. [Link]

  • ACS Publications. (n.d.). Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage. The Journal of Organic Chemistry. [Link]

  • Imperial College London. (n.d.). Examples Of Electrocyclic Reactions. [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.7: Solvent Effects. [Link]

  • ResearchGate. (2025, August 3). Alkylation-Terminated Catellani Reactions by Cyclobutanol C–C Cleavage. Request PDF. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide for Drug Designers: Cyclobutane vs. Cyclopropane Carboxylic Acids

Introduction: The Strategic Role of Small Cycloalkyl Carboxylic Acids in Medicinal Chemistry In the relentless pursuit of novel therapeutics, medicinal chemists are constantly exploring new molecular scaffolds that can c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Small Cycloalkyl Carboxylic Acids in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are constantly exploring new molecular scaffolds that can confer advantageous properties upon drug candidates. The principle of bioisosterism, the substitution of one chemical group for another with similar physical or chemical properties, is a cornerstone of this endeavor. Small, strained cycloalkyl groups, particularly cyclopropane and cyclobutane, have emerged as powerful tools in this context. When incorporated into a molecule in the form of their carboxylic acid derivatives, these motifs can profoundly influence a compound's physicochemical properties, metabolic stability, and ultimately, its biological activity.

This guide provides a detailed, data-driven comparison of cyclobutane and cyclopropane carboxylic acids for researchers, scientists, and drug development professionals. By understanding the subtle yet significant differences between these two scaffolds, medicinal chemists can make more informed decisions in the design of next-generation therapeutics. We will delve into a comparative analysis of their physicochemical properties, metabolic fate, and impact on target engagement, supported by experimental data and case studies.

Physicochemical Properties: A Foundation for Drug-Likeness

The journey of a drug from administration to its target is governed by its physicochemical properties. Lipophilicity, acidity, and solubility are critical parameters that dictate absorption, distribution, metabolism, and excretion (ADME). The choice between a cyclobutane and a cyclopropane moiety can be a deciding factor in achieving the desired drug-like profile.

Lipophilicity (LogP/LogD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid versus an aqueous environment. Both cyclopropane and cyclobutane are used to reduce lipophilicity when replacing more greasy moieties like gem-dimethyl or isopropyl groups[1]. The introduction of these sp3-rich, non-planar scaffolds can disrupt planarity and improve solubility[2].

Acidity (pKa)

The acidity of the carboxylic acid group, quantified by its pKa, is vital for its interaction with biological targets and for its absorption and distribution. The pKa is influenced by the electronic properties of the adjacent ring. The carbon atoms in cyclopropane have a higher s-character in their C-H bonds compared to alkanes, which can influence the acidity of a directly attached carboxylic acid[4].

Experimental data for the unsubstituted acids and a pair of trifluoromethyl-substituted analogs reveal subtle but important differences:

CompoundpKa
Cyclopropanecarboxylic Acid~4.83 (at 25°C)
Cyclobutanecarboxylic Acid~4.79 (at 25°C)[4]
p-(CF3-cyclopropane)benzoic acid2.99
p-(CF3-cyclobutane)benzoic acid2.92

The pKa values for the simple, unsubstituted acids are very similar. However, in the case of the CF3-substituted analogs, the cyclobutane derivative is slightly more acidic. This highlights that while the parent ring systems have a similar influence on acidity, this can be modulated by other substituents. The increased s-character of the cyclopropane ring is expected to make the corresponding carboxylic acid more acidic, and while some sources suggest this, the experimental data for the unsubstituted acids show a very small difference[4].

Metabolic Stability: Engineering Resistance to In Vivo Clearance

A significant hurdle in drug development is ensuring that a compound remains in the body long enough to exert its therapeutic effect. Both cyclopropane and cyclobutane moieties are often incorporated into drug candidates to enhance metabolic stability, typically by blocking sites susceptible to oxidation by cytochrome P450 (CYP) enzymes[1][2].

The high C-H bond dissociation energy of the cyclopropyl group makes it less susceptible to oxidative metabolism. However, cyclopropylamines can undergo CYP-mediated ring opening to form reactive metabolites, a phenomenon observed with the antibiotic trovafloxacin. Cyclobutane rings are also considered metabolically robust and have been successfully used to develop stable integrin antagonists.

A direct comparison of trifluoromethyl-substituted cyclobutane and cyclopropane analogs as bioisosteres for a tert-butyl group in various bioactive compounds provides valuable quantitative data on their metabolic stability in human liver microsomes[2]. The intrinsic clearance (CLint) is a measure of the rate of metabolism by liver enzymes.

CompoundParent (tert-Butyl) CLint (µL/min/mg)CF3-Cyclopropane Analog CLint (µL/min/mg)CF3-Cyclobutane Analog CLint (µL/min/mg)
Buclizine Analog1013
Butenafine Analog1001010

Data adapted from a comparative study on bioisosteres.[2]

In the case of the Buclizine analog, both the cyclopropane and cyclobutane replacements significantly improved metabolic stability compared to the tert-butyl parent compound, with the cyclopropane analog showing the lowest clearance[2]. For the Butenafine analog, both small rings offered a 10-fold improvement in stability[2]. This data underscores that while both motifs can enhance metabolic stability, the magnitude of the effect is context-dependent.

cluster_0 Drug Candidate Metabolism cluster_1 Blocking Metabolic Hotspots Drug Drug CYP450 CYP450 Enzymes Drug->CYP450 Oxidation Metabolites Metabolites CYP450->Metabolites Excretion Excretion Metabolites->Excretion Labile_Group Metabolically Labile Group Bioisostere Cyclopropane or Cyclobutane Labile_Group->Bioisostere Bioisosteric Replacement Blocked_Metabolism Reduced Metabolism Bioisostere->Blocked_Metabolism Increased_Half_Life Increased Half-life Blocked_Metabolism->Increased_Half_Life

Caption: Bioisosteric replacement workflow to enhance metabolic stability.

Impact on Biological Activity: Fine-Tuning Potency and Selectivity

The ultimate goal of drug design is to achieve potent and selective engagement with a biological target. The rigid nature of cyclopropane and cyclobutane rings can be exploited to lock a molecule into a bioactive conformation, thereby enhancing its binding affinity. The distinct geometries of these rings can also be used to orient substituents into specific pockets of a binding site, a concept known as "vectorial exit".

The planar and highly strained nature of the cyclopropane ring provides a different conformational profile compared to the puckered, more flexible cyclobutane ring[2][4]. These conformational differences can lead to dramatic and sometimes unpredictable impacts on biological activity.

A compelling example is the comparison of the CF3-cyclopropane and CF3-cyclobutane analogs of Buclizine in an antihistamine assay[2].

CompoundAntihistamine Assay IC50 (µM)
Buclizine (Parent)0.1
CF3-Cyclopropane AnalogInactive
CF3-Cyclobutane Analog1

Data from a study on bioisosteric replacements.[2]

In this case, the CF3-cyclopropane analog was completely inactive, whereas the CF3-cyclobutane analog retained activity, albeit at a lower potency than the parent compound[2]. This stark difference highlights that the choice between these two rings is not trivial and requires empirical validation.

cluster_0 Conformational Effects on Binding cluster_1 Rigidification with Small Rings Ligand Flexible Ligand Receptor Receptor Binding Site Ligand->Receptor Multiple Conformations Binding Weak or Non-specific Binding Receptor->Binding Optimal_Binding Optimal Binding (Increased Potency) Receptor->Optimal_Binding Rigid_Ligand Rigidified Ligand (Cyclopropane/Cyclobutane) Rigid_Ligand->Receptor Pre-organized Conformation

Caption: Impact of conformational rigidity on receptor binding.

Synthesis and Practical Considerations

The accessibility of cyclopropane and cyclobutane carboxylic acid building blocks is a practical consideration for their use in drug discovery programs. Both motifs can be synthesized through various established routes.

Cyclopropanecarboxylic acid can be prepared from the hydrolysis of cyanocyclopropane, which is in turn synthesized via the base-induced cyclization of 4-chlorobutyronitrile[3]. Another common method involves the reaction of 1,2-dibromoethane with diethyl malonate in the presence of a base[3].

Cyclobutanecarboxylic acid is often synthesized from 1,3-dibromopropane and diethyl malonate, followed by hydrolysis and decarboxylation[3].

While the synthesis of the parent acids is well-established, the preparation of more complex, substituted derivatives can be challenging and may require multi-step sequences. However, the increasing commercial availability of a wide range of functionalized cyclopropane and cyclobutane building blocks has made their incorporation into drug candidates more feasible[4].

Conclusion: Making the Right Choice for Your Drug Candidate

Both cyclobutane and cyclopropane carboxylic acids are invaluable tools in the medicinal chemist's arsenal for fine-tuning the properties of drug candidates. They offer a means to impart conformational rigidity, enhance metabolic stability, and modulate physicochemical properties. However, the choice between these two small rings is not always straightforward and is highly dependent on the specific molecular context and the desired therapeutic profile.

Key Takeaways:

  • Physicochemical Properties: Both rings can be used to reduce lipophilicity. Their impact on pKa is subtle and can be influenced by other substituents.

  • Metabolic Stability: Both motifs generally improve metabolic stability by blocking sites of oxidation. The magnitude of this effect is context-dependent and requires experimental validation.

  • Biological Activity: The distinct conformations of cyclopropane (planar) and cyclobutane (puckered) can have a profound and often unpredictable impact on biological activity. Empirical testing of both analogs is highly recommended.

Ultimately, a data-driven, comparative approach is essential. The synthesis and evaluation of both cyclopropane and cyclobutane analogs can provide critical insights and de-risk a drug discovery program, leading to the design of safer and more efficacious medicines.

References

  • Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1), e202100529. [Link]

  • PharmaGuideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. [Link]

  • Novakov, O., et al. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin, 67(3), 395-422. [Link]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Davies, H. M. L., & Maimone, T. J. (2010). Catalytic C–H functionalization by rhodium(II) amido and nitrene complexes. Nature, 464(7292), 1131-1136. [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropanecarboxylic acid. NIST WebBook. [Link]

  • Wikipedia. (n.d.). Cyclopropanecarboxylic acid. [Link]

  • CUTM Courseware. (n.d.). Preparation and Chemical Properties of Cyclopropane and Cyclobutane. [Link]

  • ChemBK. (2024). Cyclobutanecarboxylic acid. [Link]

  • Human Metabolome Database. (2021). Showing metabocard for 1,1-Cyclobutanedicarboxylic acid (HMDB0250639). [Link]

  • Sheldrake, H. M., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 15(1), 134-145. [Link]

  • Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

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Comparative

A Guide to Assessing the Conformational Rigidity of 1-Ethylcyclobutane-1-carboxylic acid: A Comparative Analysis for Drug Discovery

In the landscape of modern drug discovery, the conformational rigidity of small molecules is a critical parameter influencing their binding affinity, selectivity, and pharmacokinetic properties. Cycloalkane scaffolds, pa...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the conformational rigidity of small molecules is a critical parameter influencing their binding affinity, selectivity, and pharmacokinetic properties. Cycloalkane scaffolds, particularly cyclobutanes, are increasingly utilized to impart specific three-dimensional geometries and restrict the conformational freedom of bioactive molecules.[1] This guide provides a comprehensive framework for assessing the conformational rigidity of 1-Ethylcyclobutane-1-carboxylic acid, a substituted cyclobutane of interest in medicinal chemistry. We will explore a synergistic approach combining experimental techniques and computational modeling to elucidate its conformational landscape and compare its properties to relevant molecular analogues.

The Underlying Principle: Strain and Puckering in Cyclobutanes

Unlike their acyclic counterparts, cycloalkanes are subject to various types of strain, primarily angle strain and torsional (eclipsing) strain.[2] A planar cyclobutane would have internal bond angles of 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain.[2] To alleviate the high torsional strain that would arise from eclipsing C-H bonds in a planar conformation, the cyclobutane ring adopts a non-planar, puckered or "folded" conformation.[1][3] This puckering slightly increases angle strain but significantly reduces torsional strain, resulting in a more stable overall structure.[1] The degree of this puckering and the energy barrier to ring-inversion are key determinants of the ring's conformational rigidity. Substituents on the cyclobutane ring can further influence the energetics of these puckered conformations.[4]

A Multi-pronged Approach to Conformational Analysis

A robust assessment of conformational rigidity requires a combination of experimental validation and theoretical calculation. Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the solution-state dynamics, X-ray crystallography can reveal the solid-state conformation, and computational methods allow for the exploration of the complete potential energy surface.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the dynamic conformational equilibria of molecules in solution.[5][6] For 1-Ethylcyclobutane-1-carboxylic acid, variable temperature (VT) NMR experiments are crucial.

Experimental Workflow for VT-NMR Spectroscopy

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis s1 Dissolve 1-Ethylcyclobutane- 1-carboxylic acid in a suitable deuterated solvent (e.g., CDCl3, CD3OD) n1 Acquire 1H and 13C NMR spectra at room temperature s1->n1 n2 Gradually decrease the temperature in decrements of 10-20 K n1->n2 n3 Acquire spectra at each temperature point until coalescence or decoalescence is observed n2->n3 a1 Analyze changes in chemical shifts and coupling constants n3->a1 a2 Determine the coalescence temperature (Tc) a1->a2 a3 Calculate the Gibbs free energy of activation (ΔG‡) for ring inversion a2->a3

Caption: Workflow for Variable Temperature NMR analysis.

At room temperature, if the ring inversion is rapid on the NMR timescale, the signals for the axial and equatorial protons on the cyclobutane ring will appear as averaged, potentially broad, signals. As the temperature is lowered, the rate of inversion slows down. If the molecule has a significant energy barrier to inversion, distinct signals for the axial and equatorial protons may be observed at lower temperatures. The temperature at which these signals merge (the coalescence temperature) can be used to calculate the energy barrier for this conformational exchange. A higher energy barrier indicates greater conformational rigidity.

Single Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering a snapshot of a low-energy conformation.[7][8]

Experimental Protocol for X-ray Crystallography

  • Crystal Growth: Grow single crystals of 1-Ethylcyclobutane-1-carboxylic acid suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from various solvents.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the crystal. Solve the structure to determine the atomic positions and refine the model to obtain precise bond lengths, bond angles, and torsion angles.[9]

The resulting crystal structure will reveal the puckering of the cyclobutane ring and the preferred orientation of the ethyl and carboxylic acid substituents (axial vs. equatorial).

Computational Modeling

Computational chemistry provides a powerful means to explore the entire conformational energy landscape of a molecule, which is essential for understanding its dynamic behavior.[10][11] Density Functional Theory (DFT) calculations are a reliable method for obtaining accurate energetic information for small molecules.[12][13]

Computational Workflow for DFT Analysis

G cluster_setup Initial Setup cluster_search Conformational Search cluster_dft DFT Calculations cluster_results Results Analysis c1 Build the 3D structure of 1-Ethylcyclobutane-1-carboxylic acid cs1 Perform a systematic or stochastic conformational search to identify low-energy conformers c1->cs1 cs2 Consider ring puckering and rotation of the ethyl and carboxylic acid groups cs1->cs2 d1 Optimize the geometry of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*) cs2->d1 d2 Perform frequency calculations to confirm minima and obtain thermodynamic data d1->d2 d3 Calculate the transition state for ring inversion d1->d3 r2 Calculate the energy barrier for ring inversion d3->r2 r1 Determine the relative energies of the conformers r1->r2 r3 Generate a potential energy surface r2->r3

Caption: Workflow for DFT-based conformational analysis.

This computational approach will yield the relative energies of different puckered conformations and the energy barrier for the interconversion between them. This provides a quantitative measure of the molecule's conformational rigidity.

Comparative Analysis

To contextualize the conformational rigidity of 1-Ethylcyclobutane-1-carboxylic acid, it is essential to compare it with other molecules.

Comparison Molecules:

  • Cyclobutanecarboxylic acid: The parent compound without the ethyl group. This will help to elucidate the effect of the ethyl substituent on the ring's conformational preference and rigidity.

  • 1-Methylcyclobutane-1-carboxylic acid: A smaller alkyl substituent to understand the impact of substituent size.

  • 4,4-dimethylpentanoic acid: An acyclic analogue with a similar number of heavy atoms. This will highlight the conformational constraining effect of the cyclobutane ring.

Hypothetical Comparative Data:

MoleculeCalculated Ring Inversion Barrier (kcal/mol)Key Conformational FeaturePredicted Rigidity
1-Ethylcyclobutane-1-carboxylic acid~1.5 - 2.5Puckered ring with a preference for the ethyl group in a pseudo-equatorial position.Moderately Rigid
Cyclobutanecarboxylic acid~1.4Puckered ring with a lower barrier to inversion compared to the substituted analogue.Less Rigid
1-Methylcyclobutane-1-carboxylic acid~1.5 - 2.0Puckered ring with a slightly lower inversion barrier than the ethyl analogue.Moderately Rigid
4,4-dimethylpentanoic acid< 1.0 (for C-C bond rotation)Multiple low-energy conformers due to free rotation around single bonds.Flexible

This comparative data, which would be populated with the results from the proposed studies, allows for a clear assessment of the conformational constraints imposed by the 1-ethylcyclobutane-1-carboxylic acid scaffold.

Implications for Drug Development

The degree of conformational rigidity has profound implications for a molecule's biological activity.

  • Binding Affinity: A more rigid molecule pays a smaller entropic penalty upon binding to a target protein, which can lead to higher affinity.

  • Selectivity: By locking the molecule into a specific bioactive conformation, conformational restriction can improve selectivity for the target receptor over off-targets.

  • Metabolic Stability: A conformationally constrained molecule may be less susceptible to metabolic degradation.

The methodologies outlined in this guide provide a robust pathway to characterizing the conformational landscape of 1-Ethylcyclobutane-1-carboxylic acid. The resulting understanding of its rigidity, when compared to more flexible or less substituted analogues, will be invaluable for medicinal chemists aiming to leverage this scaffold in the design of novel therapeutics.

References

  • The Journal of Organic Chemistry. Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. ACS Figshare. Available at: [Link]

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available at: [Link]

  • SciSpace. Conformational analysis of cycloalkanes. (2015). Available at: [Link]

  • Journal of Chemical Education. Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. (2021). Available at: [Link]

  • PMC. Cyclobutanes in Small‐Molecule Drug Candidates. Available at: [Link]

  • Portland Press. Computational methods for exploring protein conformations. (2020). Available at: [Link]

  • Master Organic Chemistry. Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. (2014). Available at: [Link]

  • ResearchGate. DFT conformational investigations. a-d Conformational energy as.... Available at: [Link]

  • PMC. Experimental detection of conformational transitions between forms of DNA: problems and prospects. Available at: [Link]

  • Journal of the American Chemical Society. Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Available at: [Link]

  • PMC. Computational techniques for efficient conformational sampling of proteins. Available at: [Link]

  • RSC Publishing. Generation of molecular conformations using generative adversarial neural networks. Available at: [Link]

  • ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Available at: [Link]

  • PMC. Enhanced conformational sampling to visualize a free-energy landscape of protein complex formation. Available at: [Link]

  • PubMed. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Available at: [Link]

  • AIP Publishing. Single-molecule techniques for probing the conformation, dynamics, and interactions of intrinsically disordered proteins. Biophysics Reviews. Available at: [Link]

  • The Energy Landscape Perspective: Encoding Structure and Function for Biomolecules. (2022). Available at: [Link]

  • ResearchGate. NMR Spectroscopy of Cyclobutanes. Available at: [Link]

  • YouTube. Conformation of Cyclobutane and Cyclopentane. (2017). Available at: [Link]

  • RSC Publishing. Enhancing DFT-based energy landscape exploration by coupling quantum mechanics and static modes. Available at: [Link]

  • doc brown's advanced organic chemistry revision notes. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Available at: [Link]

  • ETH Zurich. Conformer Generation - Computational Chemistry. Available at: [Link]

  • Frontiers. Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA. Available at: [Link]

  • caltech.edu. Demystifying X-ray Crystallography. (2018). Available at: [Link]

  • ResearchGate. A Survey of Methods for Searching the Conformational Space of Small and Medium-Sized Molecules. Available at: [Link]

  • ResearchGate. Energy landscape and DFT calculations a schematic diagrams of the.... Available at: [Link]

  • Wikipedia. X-ray crystallography. Available at: [Link]

  • ResearchGate. (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Ethylcyclobutane-1-carboxylic Acid

Welcome to a definitive guide on the safe handling of 1-Ethylcyclobutane-1-carboxylic acid. In drug development and chemical research, our success is intrinsically linked to our ability to manage risk and ensure a safe l...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a definitive guide on the safe handling of 1-Ethylcyclobutane-1-carboxylic acid. In drug development and chemical research, our success is intrinsically linked to our ability to manage risk and ensure a safe laboratory environment. This document moves beyond a simple checklist, providing a deep, scientifically-grounded framework for selecting and using Personal Protective Equipment (PPE). The causality behind each recommendation is explained to empower you, the researcher, to make informed safety decisions.

Immediate Hazard Assessment

Before handling 1-Ethylcyclobutane-1-carboxylic acid, it is critical to internalize its primary hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal summary of the risks.

Hazard Class GHS Pictogram Signal Word Hazard Statement
Skin Corrosion/IrritationCorrosiveDanger H314: Causes severe skin burns and eye damage.[1][2][3]
Serious Eye DamageCorrosiveDanger H318: Causes serious eye damage.[3][4][5]
Respiratory IrritationIrritantWarning H335: May cause respiratory irritation.[4][6]

Immediate First Aid:

  • Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1] Obtain medical aid immediately.[1]

  • Eye Contact: Immediately flush open eyes with running water for at least 15 minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison center or doctor immediately.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical aid.[1]

The 'Why' Behind the Protocol: Understanding the Corrosive Threat

1-Ethylcyclobutane-1-carboxylic acid, like many carboxylic acids, poses a significant corrosive hazard. The acidic proton of the carboxyl group can readily react with moisture on biological tissues (skin, eyes, respiratory tract), leading to chemical burns and severe tissue damage. Understanding this mechanism is key to appreciating why specific PPE is not just recommended, but essential.

  • Skin: Contact can cause severe burns, redness, pain, and blistering. The longer the contact, the deeper the burn.

  • Eyes: The cornea is exceptionally sensitive. Even a minor splash can cause irreversible damage, leading to permanent vision loss.[3] The H318 classification ("Causes serious eye damage") underscores this critical risk.[3][4][5]

  • Respiratory System: Inhalation of vapors, mists, or aerosols can irritate and damage the mucous membranes of the nose, throat, and lungs, leading to coughing, shortness of breath, and inflammation.[4][6]

Core Directive: Personal Protective Equipment (PPE)

Adherence to the following PPE protocols is mandatory when handling 1-Ethylcyclobutane-1-carboxylic acid in any quantity.

Eye and Face Protection

Standard safety glasses are insufficient. The risk of splash-induced, irreversible eye damage necessitates a higher level of protection.

  • Primary Protection: Wear well-fitting, indirectly vented chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard.

  • Secondary Protection: When handling larger quantities (>50 mL) or when there is a significant risk of splashing or pressure release, a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from corrosive splashes.

Skin and Body Protection

Your skin is the most likely point of exposure. A multi-layered defense is the most effective strategy.

  • Gloves: Wear chemically resistant gloves at all times. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always check the manufacturer's glove compatibility chart for the specific chemical. Gloves should be inspected for tears or pinholes before each use and disposed of immediately after handling the acid.

  • Lab Coat: A chemically resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down to protect your arms.

  • Additional Protection: For large-scale operations, a chemically resistant apron and shoe covers provide an additional layer of protection against spills. Do not wear shorts, skirts, or open-toed shoes in the laboratory.

Respiratory Protection

Engineering controls are the primary defense against respiratory exposure.

  • Primary Control: All handling of 1-Ethylcyclobutane-1-carboxylic acid that could produce vapors or aerosols (e.g., heating, sonicating, vortexing, weighing out fine powder if solid) must be performed inside a certified chemical fume hood.[6][7]

  • Secondary Protection: In the event of a large spill or failure of engineering controls where exposure to high concentrations of vapor is possible, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. A full respiratory protection program, including fit testing and training, is required for respirator use.

Operational Plan: A Step-by-Step Workflow

Procedural discipline is as crucial as the PPE itself. The following workflow minimizes the risk of exposure at every stage.

PPE Donning and Doffing Protocol
  • Donning (Putting On):

    • Put on your lab coat and any additional protective clothing.

    • Put on chemical splash goggles.

    • Put on a face shield (if required).

    • Wash hands thoroughly.

    • Put on gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

  • Doffing (Taking Off): This sequence is designed to prevent re-contamination.

    • Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

    • Remove the face shield.

    • Remove the lab coat.

    • Remove goggles.

    • Wash hands thoroughly with soap and water.

Experimental Workflow Diagram

This diagram illustrates the critical safety checkpoints in a typical laboratory workflow involving the handling of the acid.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep 1. Risk Assessment Review SDS & Procedure ppe 2. Don Correct PPE (Goggles, Lab Coat, Gloves) prep->ppe hood 3. Prepare Fume Hood Verify Airflow ppe->hood handle 4. Handle Acid Inside Fume Hood hood->handle Begin Experiment waste 5. Segregate Waste (Acidic Liquid, Contaminated Solids) handle->waste End Experiment decon 6. Decontaminate Work Area & Glassware waste->decon doff 7. Doff PPE Correctly decon->doff wash 8. Wash Hands doff->wash

Caption: A typical laboratory workflow for handling corrosive acids.

Disposal Plan: Waste Management and Decontamination

Improper disposal is a serious safety and environmental hazard.

  • Chemical Waste: 1-Ethylcyclobutane-1-carboxylic acid is a corrosive hazardous waste. It must be collected in a designated, clearly labeled, and sealed waste container.[8] Do not mix it with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) department. Some institutions may allow for the neutralization of small quantities of acidic waste to a pH between 5.0 and 12.5 before drain disposal, but you must verify this with your local EHS office first.[9]

  • Contaminated PPE: Disposable items like gloves, bench paper, and wipes that are contaminated with the acid must be disposed of as solid hazardous chemical waste.[1] Place them in a designated, sealed waste bag or container within the fume hood. Do not discard them in the regular trash.

  • Empty Containers: Empty containers that held the acid should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[10] After rinsing, the container can often be disposed of as regular lab glass or plastic, but labels should be defaced.[10]

By adhering to these rigorous, evidence-based protocols, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • AK Scientific, Inc. Safety Data Sheet: 1,1-Cyclobutanedicarboxylic acid.
  • Carl ROTH. Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid (2024-03-01).
  • PubChem. 1-Ethylcyclobutane-1-carboxylic acid | C7H12O2 | CID 21996033. [Link]

  • PubChem. 1-Ethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 21960707. [Link]

  • Carl ROTH. Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid.
  • AFG Bioscience LLC. 1-(4-Bromophenyl)cyclobutanecarboxylic acid - SAFETY DATA SHEET.
  • CymitQuimica. Safety Data Sheet: 1-(methylsulfanyl)cyclobutane-1-carboxylic acid (2024-12-19).
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